3-Ethylindolizine-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylindolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-7-9(11(13)14)10-5-3-4-6-12(8)10/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZMDEDJWGGNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564040 | |
| Record name | 3-Ethylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-65-0 | |
| Record name | 3-Ethylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Architecture and Conformational Dynamics of 3-Ethylindolizine-1-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
3-Ethylindolizine-1-carboxylic acid (CAS: 120221-65-0)[1] is a highly specialized, fused bicyclic heteroaromatic compound. Indolizines are structural isomers of indoles, distinguished by a bridgehead nitrogen atom that seamlessly integrates into a fully conjugated 10-
This whitepaper dissects the structural nuances, conformational thermodynamics, and analytical workflows required to characterize 3-Ethylindolizine-1-carboxylic acid (3-EICA). By understanding its spatial geometry, drug development professionals can better exploit this scaffold for targeted receptor binding.
Structural and Electronic Fundamentals
The unique reactivity and binding affinity of 3-EICA stem from the interplay between its rigid aromatic core and its flexible substituents.
-
The Indolizine Core: Comprising fused pyrrole and pyridine rings, the core is strictly planar. The bridgehead nitrogen donates its lone pair into the aromatic system, creating an electron-rich pyrrole moiety and an electron-deficient pyridine moiety. This push-pull electronic distribution makes the scaffold highly susceptible to electrophilic substitution, particularly at the C1 and C3 positions[4].
-
C1-Carboxylic Acid Moiety: The -COOH group acts as a primary electrostatic anchor. It typically adopts a coplanar conformation to maximize
-conjugation with the indolizine ring. However, in polar solvents or within enzymatic binding pockets, it can twist out of plane to facilitate intermolecular hydrogen bonding or solid-state dimerization[5]. -
C3-Ethyl Substituent: The ethyl chain provides essential lipophilic bulk. The rotation around the C3–C
bond dictates the molecule's hydrophobic footprint. The ethyl group generally avoids a fully eclipsed conformation with the indolizine plane to prevent severe steric clashes with the C2 proton and the electron cloud of the bridgehead nitrogen.
Conformational Energetics and Thermodynamics
To quantify the conformational flexibility of 3-EICA, computational profiling is utilized to map the rotational barriers of the C1 and C3 substituents. The table below summarizes the representative energetic states derived from Density Functional Theory (DFT) calculations.
Table 1: Representative DFT-Calculated Conformational States of 3-EICA
| Conformer State | C3-Ethyl Dihedral (C2-C3-C | C1-COOH Dihedral (C2-C1-C=O) | Relative Energy ( | Dipole Moment ( | Structural Implication |
| Global Minimum (I) | 90° (Orthogonal) | 0° (Coplanar) | 0.00 | 4.12 | Maximized core conjugation; minimized ethyl steric clash. |
| Local Minimum (II) | 60° (Gauche) | 0° (Coplanar) | +1.45 | 4.05 | Slight steric strain between the terminal methyl and C2 proton. |
| Transition State (III) | 0° (Eclipsed) | 0° (Coplanar) | +4.80 | 3.90 | High steric repulsion; represents the rotational energy barrier. |
| Twisted Acid (IV) | 90° (Orthogonal) | 45° (Twisted) | +2.10 | 2.85 | Disrupted conjugation; occurs during solvent-induced H-bonding. |
Experimental Workflows for Structural Elucidation
To ensure scientific integrity and self-validating results, the theoretical models of 3-EICA must be strictly validated through empirical methodologies. Below are the definitive protocols for computational and physical structural elucidation.
Protocol A: Computational Conformational Profiling (DFT Workflow)
Causality: Molecular Mechanics (MM) alone cannot accurately model the delocalized 10-
-
Initial 3D Generation: Convert the 2D structure of 3-EICA into a 3D model. Perform a preliminary geometry clean-up using the MMFF94 force field to resolve gross steric overlaps.
-
Systematic Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search, rotating the C3-ethyl and C1-carboxylic acid bonds in 15° increments to generate a pool of candidate conformers.
-
DFT Optimization: Submit all conformers within a 5 kcal/mol window to DFT optimization using the B3LYP functional and 6-311G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) to simulate an aqueous environment.
-
Frequency Validation: Conduct vibrational frequency calculations on all optimized geometries. Critical Check: Ensure the absence of imaginary frequencies. A true local minimum must have zero imaginary frequencies; the presence of one indicates a transition state.
Computational workflow for 3-EICA conformational analysis and validation.
Protocol B: X-Ray Crystallography (Solid-State Validation)
Causality: While DFT provides gas-phase or implicit-solvent geometries, X-ray crystallography reveals the actual intermolecular hydrogen-bonding networks (e.g., carboxylic acid dimers) that dictate the compound's physical properties.
-
Crystal Growth: Dissolve highly purified 3-EICA (>99% via HPLC) in a binary solvent system (e.g., Ethanol/Water, 80:20 v/v). Allow slow solvent evaporation at 4°C over 7–14 days to promote the nucleation of diffraction-quality single crystals.
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K
radiation source ( = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream. Rationale: Cryocooling minimizes thermal atomic vibrations (thermal ellipsoids), allowing for the precise resolution of the highly mobile C3-ethyl group. -
Phase Resolution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
. -
Hydrogen Atom Assignment: Locate the carboxylic acid proton in the difference Fourier map to confirm whether 3-EICA exists as a hydrogen-bonded dimer or interacts with co-crystallized solvent molecules.
Pharmacological Implications and Target Engagement
The specific structural geometry of 3-EICA makes it a highly viable scaffold for enzyme inhibition. Indolizine derivatives featuring carboxylic acid and alkyl substitutions are well-documented as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory cascades[6].
-
The Anchor: The C1-carboxylic acid acts as a potent hydrogen-bond acceptor/donor, mimicking the carboxylate of arachidonic acid. This allows it to anchor tightly to polar residues (such as Arg120 in the COX-2 active site).
-
The Wedge: The C3-ethyl group, adopting its orthogonal global minimum conformation, acts as a lipophilic wedge. It perfectly occupies the hydrophobic auxiliary pockets of target enzymes, increasing the residence time of the drug-target complex.
Pharmacophore mapping and target enzyme engagement of the 3-EICA scaffold.
References
-
"INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES", Global Research Online. Available at:[Link]
-
"INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION", World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
"UCLA Electronic Theses and Dissertations", eScholarship. Available at:[Link]
-
"Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations", PMC - National Institutes of Health. Available at:[Link]
-
"Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity", ResearchGate. Available at:[Link]
Sources
- 1. 120221-65-0|3-Ethylindolizine-1-carboxylic acid|BLD Pharm [bldpharm.com]
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- 3. wjpps.com [wjpps.com]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Theoretical and Computational Scrutiny of 3-Ethylindolizine-1-carboxylic Acid: A Guide for Researchers and Drug Development Professionals
Abstract
Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, demonstrating a wide array of pharmacological activities and unique photophysical properties.[1][2] This technical guide provides an in-depth theoretical framework for the computational analysis of a specific derivative, 3-Ethylindolizine-1-carboxylic acid, utilizing Density Functional Theory (DFT) calculations. As a molecule of interest in medicinal chemistry, a thorough understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for its potential application in drug design and materials science.[3][4] This document serves as a comprehensive resource for researchers, outlining the theoretical underpinnings, computational methodologies, and expected outcomes of a rigorous in-silico investigation. The protocols and analyses presented herein are designed to be self-validating, providing a robust workflow for the theoretical exploration of this and similar molecular systems.
Introduction: The Significance of the Indolizine Scaffold and the Promise of 3-Ethylindolizine-1-carboxylic Acid
The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological activities.[1][5] These activities span a wide range, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The unique electronic distribution within the fused π-system of indolizine imparts it with distinct chemical reactivity and photophysical characteristics.[6]
3-Ethylindolizine-1-carboxylic acid, the subject of this guide, incorporates two key functional groups: an ethyl group at the C3 position and a carboxylic acid at the C1 position. The ethyl group can influence the molecule's lipophilicity and steric profile, while the carboxylic acid moiety can participate in hydrogen bonding and act as a key interaction point with biological targets.[7] Theoretical studies, particularly those employing DFT, are indispensable for elucidating the intricate relationship between the structure of this molecule and its potential functions.[8][9] By providing a detailed atomistic and electronic perspective, computational chemistry enables the prediction of molecular properties, reactivity, and spectroscopic signatures, thereby guiding synthetic efforts and biological evaluation.[10]
This guide will delineate a comprehensive computational workflow for the characterization of 3-Ethylindolizine-1-carboxylic acid. We will delve into the rationale behind the choice of computational methods and provide a step-by-step approach to various analyses, including geometric optimization, vibrational analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and simulated spectroscopic data.
Computational Methodology: A Framework for Rigorous In-Silico Analysis
The foundation of a reliable theoretical study lies in the judicious selection of computational methods. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules, offering an optimal balance between accuracy and computational cost.[8]
Selection of DFT Functional and Basis Set
The choice of the functional and basis set is critical for obtaining accurate results.[8]
-
Functional: For molecules like indolizine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for geometry optimizations and electronic structure calculations.[8] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic properties of conjugated systems.
-
Basis Set: The 6-311++G(d,p) basis set is recommended for this type of study. This is a triple-zeta basis set that provides a flexible description of the valence electrons. The diffuse functions ("++") are important for accurately describing the behavior of lone pairs and anions, which is relevant for the carboxylic acid group. The polarization functions ("(d,p)") allow for the description of non-spherical electron distributions, which is essential for capturing the nature of chemical bonds.
Computational Workflow
The following workflow outlines a logical progression for the theoretical investigation of 3-Ethylindolizine-1-carboxylic acid.
Caption: A typical workflow for the DFT-based theoretical study of a molecule.
Results and Discussion: A Multi-faceted Theoretical Characterization
This section details the expected outcomes from the computational workflow, providing insights into the structural, electronic, and spectroscopic properties of 3-Ethylindolizine-1-carboxylic acid.
Molecular Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface. The optimized structure will reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometric Parameters for 3-Ethylindolizine-1-carboxylic Acid
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C1-C(OOH) | ~1.48 |
| C=O | ~1.22 | |
| O-H | ~0.97 | |
| C3-C(ethyl) | ~1.51 | |
| N-C8a | ~1.39 | |
| N-C5 | ~1.38 | |
| Bond Angles | C2-C1-C(OOH) | ~125 |
| C1-C(O)-OH | ~123 | |
| C2-C3-C(ethyl) | ~128 | |
| Dihedral Angle | C2-C1-C(O)-OH | ~0 or ~180 (planar) |
Note: These are expected values based on typical bond lengths and angles for similar functional groups and the planarity of the indolizine ring.
Vibrational Analysis
Following a successful geometry optimization, a frequency calculation is performed. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to simulate the IR spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the intensity of the corresponding peak in the IR spectrum is related to the change in the dipole moment during that vibration.
Table 2: Predicted Prominent Vibrational Frequencies for 3-Ethylindolizine-1-carboxylic Acid
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3400-3600 |
| C-H stretch (aromatic) | Indolizine Ring | ~3000-3100 |
| C-H stretch (aliphatic) | Ethyl Group | ~2850-2960 |
| C=O stretch | Carboxylic Acid | ~1700-1750 |
| C=C stretch | Indolizine Ring | ~1500-1600 |
| C-O stretch | Carboxylic Acid | ~1200-1300 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For 3-Ethylindolizine-1-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, while the LUMO will likely have significant contributions from the carboxylic acid group, particularly the C=O bond.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid will be a prominent blue region.
-
Green Regions (Neutral Potential): Indicate areas of relatively neutral electrostatic potential.
The MEP map for 3-Ethylindolizine-1-carboxylic acid will highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the indolizine ring.
Predicted Spectroscopic Properties
DFT calculations can provide valuable predictions of spectroscopic data, which can aid in the interpretation of experimental results.[1]
-
¹H and ¹³C NMR Spectroscopy: The magnetic shielding tensors can be calculated to predict the chemical shifts of the hydrogen and carbon atoms. These theoretical values, when properly scaled, can be compared with experimental NMR spectra to aid in structural elucidation.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This can provide insights into the photophysical properties of the molecule.[2]
Drug-Likeness and ADMET Prediction
For molecules with therapeutic potential, in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery. Various computational models can be used to predict properties such as:
-
Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound.
-
Aqueous Solubility: An important factor for drug absorption.
-
Blood-Brain Barrier Permeability: Crucial for drugs targeting the central nervous system.
-
Cytochrome P450 Inhibition: To assess potential drug-drug interactions.
These predictions can help to identify potential liabilities of the molecule and guide further optimization.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the computational investigation of 3-Ethylindolizine-1-carboxylic acid using DFT. The described workflow, from geometry optimization to the prediction of spectroscopic and drug-like properties, provides a robust and scientifically sound approach for gaining deep insights into the molecular characteristics of this promising compound. The theoretical data generated through these methods can effectively guide synthetic chemists in the design of novel indolizine derivatives and aid medicinal chemists in understanding their potential biological activity. The integration of computational and experimental approaches is a powerful strategy in modern chemical research and drug development.[8]
References
- Spectroscopic Characterization of the Indolizine Core: A Technical Guide - Benchchem.
- Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Quantum Chemical Calculations for Indolizine Systems: A Technical Guide - Benchchem.
- SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES - Revue Roumaine de Chimie.
- Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.
- Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC.
- Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening | Request PDF - ResearchG
- Recent synthetic developments and reactivity of arom
- Reactivity of Indolizines in Organic Synthesis | Request PDF - ResearchG
- Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates - ACG Public
- Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Deriv
- Carboxylic acid - Synthesis, Reactions, Properties - Britannica.
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The Architecture of Indolizines: A Technical Whitepaper on 3-Ethylindolizine-1-carboxylic Acid
Executive Summary
Indolizines represent a privileged class of nitrogen-fused bicyclic aromatic systems with a unique 10-π electron configuration. As a bioisostere of indole, the indolizine core exhibits distinct electron density distribution, making it a highly sought-after scaffold in medicinal chemistry. Among its derivatives, 3-Ethylindolizine-1-carboxylic acid (CAS: 120221-65-0) serves as a critical synthetic intermediate. The presence of the electron-donating ethyl group at the C3 position stabilizes the aromatic core, while the C1 carboxylic acid provides a versatile handle for amidation and esterification. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and pharmacological applications of 3-Ethylindolizine-1-carboxylic acid.
Chemical Identity & Physicochemical Profiling
Accurate molecular identification is the foundation of reproducible drug development. The quantitative and structural identifiers for 3-Ethylindolizine-1-carboxylic acid are summarized in the table below.
| Parameter | Specification |
| Chemical Name | 3-Ethylindolizine-1-carboxylic acid |
| CAS Registry Number | 120221-65-0 |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| SMILES | C1=CC=CN2C(CC)=CC(C(O)=O)=C21 |
| InChIKey | QBZMDEDJWGGNAZ-UHFFFAOYSA-N |
Mechanistic Causality in Indolizine Synthesis
The gold standard for constructing the indolizine skeleton is the [1]. This approach is preferred over traditional Tschitschibabin cyclizations because it allows for precise regiocontrol and accommodates a wide range of functional groups.
The synthesis of 3-Ethylindolizine-1-carboxylic acid relies on the reaction between a 2-ethylpyridinium salt and an electron-deficient dipolarophile (such as ethyl propiolate). The regioselectivity of this [3+2] cycloaddition is strictly dictated by frontier molecular orbital (FMO) interactions: the electron-rich carbon of the pyridinium ylide (HOMO) attacks the most electrophilic carbon of the dipolarophile (LUMO).
Mechanistic pathway for 3-Ethylindolizine-1-carboxylic acid via [3+2] cycloaddition.
Self-Validating Experimental Protocol
To ensure high-fidelity replication, the following step-by-step methodology incorporates causality (the why behind the reagents) and built-in validation checkpoints.
Step 1: Quaternization (Formation of Pyridinium Salt)
-
Procedure: Dissolve 2-ethylpyridine (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene. Reflux the mixture under an inert argon atmosphere for 12 hours. Cool to 0 °C and collect the precipitate via vacuum filtration.
-
Causality: Toluene is specifically selected because the resulting pyridinium salt is highly polar and insoluble in non-polar aromatic solvents. As the salt forms, it precipitates, driving the
equilibrium forward via Le Chatelier's principle and preventing over-alkylation. -
Validation Checkpoint: Successful quaternization is visually confirmed by the formation of a dense white precipitate.
H NMR validation should reveal a significant downfield shift of the pyridine ring protons (typically ppm) due to the localized positive charge on the nitrogen.
Step 2: Ylide Generation and [3+2] Cycloaddition
-
Procedure: Suspend the isolated pyridinium salt in anhydrous dichloromethane (DCM). Add ethyl propiolate (1.5 eq), followed by the dropwise addition of triethylamine (TEA) (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: TEA is a mild base that deprotonates the acidic alpha-protons of the salt to generate the pyridinium ylide in situ. Generating the ylide in the immediate presence of the dipolarophile prevents unwanted ylide dimerization.
-
Validation Checkpoint: The formation of the ylide is indicated by an immediate color shift to deep yellow/orange. TLC monitoring (Hexanes:EtOAc 3:1) should confirm the complete consumption of the dipolarophile.
Step 3: Oxidative Aromatization
-
Procedure: To the crude dihydroindolizine mixture, add chloranil (1.2 eq) and stir open to the atmosphere for 6 hours. Wash the organic layer with saturated aqueous
, dry over , and concentrate. -
Causality: The initial cycloadduct is a non-aromatic dihydroindolizine. Chloranil acts as a mild hydrogen acceptor to aromatize the system, restoring the stable 10-π electron indolizine core. Chloranil is preferred over stronger oxidants (like DDQ) to prevent the oxidative cleavage of the sensitive 3-ethyl substituent.
-
Validation Checkpoint: Aromatization is validated by the emergence of a highly fluorescent spot under 365 nm UV light on the TLC plate, which is characteristic of the fully conjugated indolizine system.
Step 4: Saponification
-
Procedure: Dissolve the purified ethyl 3-ethylindolizine-1-carboxylate in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at 50 °C for 3 hours. Cool the mixture and carefully acidify with 1M HCl to pH 3. Extract the precipitated product with ethyl acetate.
-
Causality: LiOH provides a mild hydroxide source for ester cleavage, while THF ensures the organic ester remains in solution for a homogeneous reaction. Acidification protonates the carboxylate, causing the neutral 3-ethylindolizine-1-carboxylic acid to precipitate.
-
Validation Checkpoint: Complete saponification is confirmed when the organic layer shows no starting ester via TLC. Final purity is validated by an IR spectrum showing a broad O-H stretch (~2500-3000 cm
) and a strong carboxylic C=O stretch (~1680 cm ).
Pharmacological Applications & Drug Discovery Workflows
3-Ethylindolizine-1-carboxylic acid is not typically administered as an active pharmaceutical ingredient (API) itself; rather, it is a highly optimized [2].
Neurological Targeting: When the carboxylic acid is coupled with azabicyclic amines (e.g., using PyBOP/TEA amidation), the resulting meso-azacyclic amides act as potent, highly selective serotonergic 5-HT
Oncology: Recent high-throughput screenings have identified [3]. Derivatives synthesized from the 1-carboxylic acid core exhibit strong cytostatic and cytotoxic activity against non-small cell lung cancer (e.g., HOP-62, NCI-H226) and glioblastoma (SNB-75) cell lines. The planar nature of the indolizine core allows for potential DNA intercalation or kinase inhibition, making it a versatile scaffold in modern oncology.
Pharmacological workflow utilizing 3-Ethylindolizine-1-carboxylic acid in drug discovery.
References
-
Synthesis of indolizines Organic Chemistry Portal URL:[Link]
- Meso-azacyclic amides of imidazopyridine and indolizine (Patent US5196547A)
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
Methodological & Application
Protocol for 1,3-dipolar cycloaddition synthesis of indolizines
An In-Depth Guide to the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition
Introduction: The Privileged Indolizine Scaffold
The indolizine core, a fused aromatic heterocycle comprising a pyridine ring fused to a pyrrole ring, is a significant structural motif in medicinal chemistry and natural product synthesis.[1][2] As a structural isomer of indole, this nitrogen-containing system is a "privileged scaffold," meaning its derivatives exhibit a remarkable breadth of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic properties.[2][3][4][5] The diverse therapeutic potential of indolizine-based compounds has made the development of efficient and versatile synthetic methodologies a key focus for researchers in organic synthesis and drug discovery.[3]
While several strategies exist for constructing the indolizine framework, the 1,3-dipolar cycloaddition reaction stands out as one of the most powerful, convergent, and widely adopted approaches.[1][6] This method offers several distinct advantages:
-
High Atom Economy: As an addition reaction, it efficiently incorporates the majority of atoms from the starting materials into the final product.[6]
-
Convergent Synthesis: It allows for the rapid assembly of the core structure by combining two key fragments—a 1,3-dipole and a dipolarophile—in a single transformative step.[6]
-
Versatility and Scope: A vast array of substituted pyridinium salts and dipolarophiles can be utilized, enabling the creation of diverse libraries of functionalized indolizines for biological screening.[6][7]
-
Control of Regioselectivity: The reaction often proceeds with high regioselectivity, which can be predictably controlled by the electronic properties of the substituents on the reacting partners.[6]
This guide provides a detailed exploration of the 1,3-dipolar cycloaddition for synthesizing indolizines, from its underlying mechanism to practical, field-proven experimental protocols and troubleshooting advice for researchers and drug development professionals.
The Reaction Mechanism: A Stepwise View
The 1,3-dipolar cycloaddition for indolizine synthesis is a type of pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) that react in a concerted fashion to form a five-membered ring.[6][8] The process can be dissected into three fundamental stages: the generation of the key reactive intermediate, the cycloaddition itself, and the final aromatization to yield the stable indolizine product.
Step 1: In Situ Generation of the Pyridinium Ylide (The 1,3-Dipole) The cornerstone of this synthesis is the pyridinium ylide, a neutral molecule with separated positive and negative charges. This reactive 1,3-dipole is typically generated in situ from a stable pyridinium salt precursor. The salt is first prepared by the N-alkylation of a pyridine derivative with an α-halo carbonyl compound (e.g., phenacyl bromide).[1] Subsequent treatment with a base (such as potassium carbonate or triethylamine) deprotonates the carbon atom adjacent to the pyridinium nitrogen, yielding the pyridinium ylide.[1][6] The presence of an electron-withdrawing group (like a carbonyl) is crucial as it stabilizes the negative charge on the ylide, making it readily accessible.[9]
Step 2: The [3+2] Cycloaddition Event Once formed, the pyridinium ylide readily reacts with a suitable dipolarophile, which is typically an electron-deficient alkene or alkyne.[6] The ylide's 4π-electron system undergoes a concerted [3+2] cycloaddition with the 2π-electron system of the dipolarophile. This step forms a five-membered ring fused to the original pyridine ring, creating a dihydroindolizine or tetrahydroindolizine intermediate.[6][9]
Step 3: Aromatization to the Indolizine Core The final step is the aromatization of the cycloadduct intermediate to form the stable 10-π electron indolizine system. The pathway for this step depends on the nature of the dipolarophile used:
-
Using Alkynes: When an alkyne is used as the dipolarophile, the initially formed dihydroindolizine intermediate often aromatizes spontaneously via air oxidation to give the final indolizine product directly.[1][6]
-
Using Alkenes: If an alkene is the dipolarophile, the resulting tetrahydroindolizine intermediate is more stable and typically requires an external oxidant to facilitate the elimination of two hydrogen atoms and achieve aromatization.[1][6] Common oxidants for this purpose include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or manganese dioxide (MnO₂).[10]
Detailed Experimental Protocols
The versatility of the 1,3-dipolar cycloaddition allows for numerous variations. Below are two detailed, robust protocols that represent common and modern approaches to indolizine synthesis.
Protocol 1: One-Pot, Transition-Metal-Free Synthesis Using an Alkene Dipolarophile
This method is a straightforward and widely used one-pot procedure that employs readily available starting materials and reagents.[10] The use of TEMPO as an oxidant under mild conditions makes it an attractive choice for many applications.[10]
Materials:
-
Substituted pyridine (1.2 mmol, 1.2 eq)
-
α-Halo carbonyl compound (e.g., ethyl 2-bromoacetate) (1.2 mmol, 1.2 eq)
-
Electron-deficient alkene (e.g., N-phenylmaleimide) (1.0 mmol, 1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq)
-
TEMPO (1.2 mmol, 1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
-
TLC plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted pyridine (1.2 mmol), the electron-deficient alkene (1.0 mmol), the α-halo carbonyl compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) to the flask, followed by the addition of TEMPO (1.2 mmol).
-
Heating and Monitoring: Stir the reaction mixture and heat to 80 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).[6]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with an appropriate mixture of petroleum ether and ethyl acetate to isolate the desired indolizine product.[6]
Causality Behind Choices:
-
K₂CO₃: Acts as the base to deprotonate the pyridinium salt, forming the reactive ylide in situ.
-
TEMPO: Serves as a mild and effective oxidant to facilitate the final aromatization step by removing two hydrogen atoms from the tetrahydroindolizine intermediate.[10]
-
Acetonitrile: A common polar aprotic solvent that is effective at solubilizing the reactants and facilitating the reaction.
Protocol 2: Copper-Catalyzed, Solvent-Free Synthesis
This protocol exemplifies a more modern and sustainable approach, involving a copper-catalyzed cascade reaction under solvent-free conditions.[7][10] This method efficiently combines multiple transformations in a single step.[10]
Materials:
-
Pyridine derivative (1.0 mmol, 1.0 eq)
-
Methyl ketone (e.g., acetophenone) (1.2 mmol, 1.2 eq)
-
Alkenoic acid (e.g., acrylic acid) (1.5 mmol, 1.5 eq)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
Reaction vessel (e.g., Schlenk tube) with stir bar
-
Heating mantle/oil bath
-
Oxygen balloon or access to an oxygen atmosphere
-
TLC plates (silica gel)
-
Silica gel for flash column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine the pyridine derivative (1.0 mmol), methyl ketone (1.2 mmol), alkenoic acid (1.5 mmol), and CuBr (10 mol%).[6]
-
Reaction Conditions: Seal the vessel and establish an oxygen atmosphere (e.g., by evacuating and backfilling with an oxygen balloon).
-
Heating and Monitoring: Heat the solvent-free mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC until the starting materials are consumed.[6]
-
Purification: After cooling the reaction mixture to room temperature, the crude product can often be directly purified by flash column chromatography on silica gel to yield the pure indolizine derivative.[6]
Causality Behind Choices:
-
CuBr Catalyst: Mediates a cascade of reactions, beginning with the bromination of the methyl ketone, followed by ylide formation, cycloaddition, and ultimately oxidative aromatization.[7][10]
-
Oxygen Atmosphere: Acts as the terminal oxidant in the final dehydrogenative aromatization and oxidative decarboxylation steps of the cascade.[7][10]
-
Solvent-Free Conditions: Represents a green chemistry approach that reduces waste and can often accelerate reaction rates.
Reaction Parameters and Optimization
The success and outcome of the indolizine synthesis can be influenced by several factors. Careful consideration of these parameters is key to optimizing yields and purity.
| Parameter | Influence and Considerations |
| Pyridine Substituents | Electron-donating groups on the pyridine ring can increase the nucleophilicity of the corresponding ylide, potentially accelerating the reaction. Steric hindrance near the nitrogen atom can slow down the initial N-alkylation step. |
| Ylide Stabilizing Group | The electron-withdrawing group (EWG) attached to the ylide's carbanion is critical for its stability and reactivity. Ketones, esters, and nitriles are commonly used EWGs. |
| Dipolarophile Electronics | The reaction is most efficient with electron-deficient dipolarophiles (e.g., maleimides, acrylates, acetylenedicarboxylates). The electronic complementarity between the electron-rich ylide and the electron-poor dipolarophile lowers the activation energy of the cycloaddition.[6] |
| Base | The choice of base is crucial for efficient ylide generation. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common and effective. Organic bases like triethylamine (Et₃N) or DBU can also be used, particularly in homogenous reactions.[11] |
| Catalyst | While many reactions proceed without a catalyst, transition metals (Cu, Rh, Pd) can enable milder reaction conditions, broaden the substrate scope to include less reactive partners, and facilitate novel cascade processes.[6][10] |
| Solvent | The choice of solvent can impact reaction rates and even the reaction pathway.[12] Polar aprotic solvents like DMF, DMSO, and acetonitrile are common. Greener alternatives like ionic liquids have also been shown to promote the reaction.[13][14] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient ylide formation (base too weak, salt unstable). 2. Dipolarophile is not sufficiently electron-deficient. 3. Reaction temperature is too low or too high, causing decomposition. | 1. Use a stronger base (e.g., DBU) or ensure the base is finely powdered and anhydrous. 2. Use a dipolarophile with stronger electron-withdrawing groups. 3. Screen a range of temperatures to find the optimal balance between reaction rate and stability. |
| Formation of Side Products | 1. The pyridinium ylide undergoes a competing reaction pathway (e.g., Michael addition without cyclization).[9] 2. Polymerization of the dipolarophile. | 1. Adjust the reaction conditions (solvent, temperature) to favor the intramolecular cyclization. 2. Add the dipolarophile slowly to the reaction mixture to maintain a low concentration. |
| Incomplete Aromatization | 1. The oxidant is not effective or has degraded. 2. The reaction was not exposed to air/oxygen when spontaneous oxidation was expected. | 1. Use a fresh batch of oxidant or try a different one (e.g., switch from TEMPO to MnO₂). 2. For reactions expected to air-oxidize, ensure the reaction is not run under a strictly inert atmosphere post-cycloaddition. |
| Difficult Purification | 1. The product has a similar polarity to a starting material or byproduct. | 1. Try a different eluent system for column chromatography or switch to a different stationary phase (e.g., alumina). 2. Attempt recrystallization from a suitable solvent system. |
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition of pyridinium ylides is an exceptionally robust and versatile strategy for the synthesis of the medicinally important indolizine scaffold. Its convergent nature and broad substrate scope allow for the systematic construction of diverse molecular libraries, which is invaluable for drug discovery and development.
Future advancements in this field will likely focus on enhancing the sustainability and efficiency of these protocols. This includes the development of novel catalytic systems that operate under even milder conditions, the expanded use of green solvents like water or ionic liquids, and photo-induced methods that harness light energy.[12][15] Furthermore, the development of catalytic asymmetric (enantioselective) versions of this cycloaddition remains a key objective, as controlling the stereochemistry of complex molecules is paramount for creating next-generation therapeutic agents.[16]
References
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Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. Available from: [Link]
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Synthesis of indolizines - Organic Chemistry Portal. Available from: [Link]
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Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions | ACS Sustainable Chemistry & Engineering. Available from: [Link]
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New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate. Available from: [Link]
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Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available from: [Link]
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Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Blue Light-Emitting Diode-Mediated In Situ Generation of Pyridinium and Isoquinolinium Ylides from Aryl Diazoesters: Their Application in the Synthesis of Diverse Dihydroindolizine | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. Available from: [Link]
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Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. Available from: [Link]
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INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available from: [Link]
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Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs | ACS Omega - ACS Publications. Available from: [Link]
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Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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1,3-Dipolar cycloaddition - Wikipedia. Available from: [Link]
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Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions - PMC. Available from: [Link]
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Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | IntechOpen. Available from: [Link]
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1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Available from: [Link]
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1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed. Available from: [Link]
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available from: [Link]
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Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles - UAM. Available from: [Link]
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Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions | ACS Sustainable Chemistry & Engineering. Available from: [Link]
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Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). Available from: [Link]
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Application Notes and Protocols for Antimicrobial Screening of 3-Ethylindolizine-1-carboxylic acid
Introduction: The Therapeutic Potential of Indolizine Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Indolizines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Notably, various indolizine derivatives have demonstrated significant efficacy against a spectrum of microbial pathogens, encompassing both bacteria and fungi.[2][3][4] The indolizine nucleus, an isomer of indole, provides a unique structural framework that can be functionalized to optimize biological activity.[5][6][7] This document provides a comprehensive guide for the antimicrobial screening of a specific derivative, 3-Ethylindolizine-1-carboxylic acid, outlining detailed protocols for assessing its inhibitory and bactericidal/fungicidal potential.
The carboxylic acid moiety at the 1-position and the ethyl group at the 3-position of the indolizine core are key structural features that may influence the compound's physicochemical properties and biological activity. Carboxylic acids can modulate solubility and membrane permeability, while the ethyl substituent may impact target binding and metabolic stability.[8][9] Understanding the antimicrobial profile of this specific analogue is a critical step in evaluating its potential as a lead compound in drug discovery programs.
Physicochemical Properties and Handling of 3-Ethylindolizine-1-carboxylic acid
A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible antimicrobial screening. While specific experimental data for 3-Ethylindolizine-1-carboxylic acid is not extensively available, general characteristics of indolizine and carboxylic acid derivatives can guide its handling.
Solubility: Indolizine derivatives, particularly those with carboxylic acid groups, may exhibit limited aqueous solubility.[8][9] Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a high-concentration stock solution. It is crucial to determine the maximum solubility in the chosen solvent and to ensure that the final concentration of the solvent in the assay medium is non-toxic to the test microorganisms.
Stability: The indolizine ring is electron-rich and can be susceptible to oxidation, hydrolysis, and photodegradation.[10] The stability is often enhanced by substituents on the ring system.[10] Studies on other indolizine derivatives have shown stability at acidic and neutral pH, with some hydrolysis at physiological pH (7.4).[11][12][13] To mitigate degradation, the following precautions are recommended:
-
Prepare stock solutions fresh on the day of the experiment.
-
Store the solid compound and stock solutions protected from light (e.g., in amber vials) and at low temperatures (-20°C is recommended for long-term storage of the solid).[10]
-
Minimize freeze-thaw cycles of the stock solution.
Experimental Workflow for Antimicrobial Screening
The comprehensive antimicrobial screening of 3-Ethylindolizine-1-carboxylic acid involves a multi-step process designed to determine its inhibitory and cidal activities against a panel of clinically relevant microorganisms.
Caption: A generalized workflow for the antimicrobial screening of 3-Ethylindolizine-1-carboxylic acid.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 standard.[14][15][16][17]
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[17]
Materials:
-
3-Ethylindolizine-1-carboxylic acid
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi
-
Sterile 96-well, U-bottom microtiter plates
-
Selected bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh a sufficient amount of 3-Ethylindolizine-1-carboxylic acid and dissolve it in sterile DMSO to obtain a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration).
-
Ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a designated row in a 96-well plate.
-
Prepare a working solution of the test compound by diluting the stock solution in the broth to twice the highest desired final concentration.
-
Add 200 µL of this working solution to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no microorganisms).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microorganism inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The final concentration of the inoculum will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[17]
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥99.9% kill of the initial inoculum.
Protocol 3: Agar Disk Diffusion Assay
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Principle: This is a qualitative method where a filter paper disk impregnated with the test compound is placed on an agar surface inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
3-Ethylindolizine-1-carboxylic acid stock solution (in a volatile solvent if possible, to allow for evaporation after application to the disk; otherwise, DMSO can be used, with a DMSO-only disk as a control)
-
Microorganism inoculum prepared as in Protocol 1.
-
Sterile cotton swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates with a uniform depth of 4 mm.
-
Allow the surface of the agar to dry before use.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microorganism suspension (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply a known amount of the 3-Ethylindolizine-1-carboxylic acid solution onto sterile filter paper disks. Allow the solvent to evaporate if a volatile solvent is used.
-
Place the impregnated disks firmly onto the surface of the inoculated agar plates.
-
Include a positive control disk (a known effective antibiotic) and a negative control disk (impregnated with the solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
-
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in a clear and concise format.
Table 1: Example MIC and MBC/MFC Data for 3-Ethylindolizine-1-carboxylic acid
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
Table 2: Example Zone of Inhibition Data for 3-Ethylindolizine-1-carboxylic acid (50 µ g/disk )
| Microorganism | Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Escherichia coli | ATCC 25922 | 10 |
| Candida albicans | ATCC 90028 | 15 |
Self-Validating Systems and Quality Control
To ensure the trustworthiness and accuracy of the results, each protocol must incorporate a self-validating system through the use of appropriate controls:
-
Positive Control: An antimicrobial agent with known activity against the test strains (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included in each assay to confirm the susceptibility of the microorganisms and the validity of the test conditions.
-
Negative Control (Solvent Control): The solvent used to dissolve the test compound (e.g., DMSO) must be tested at the highest concentration present in the assay wells to ensure it has no inhibitory effect on the microorganisms.
-
Growth Control: A well or plate containing the microorganism and broth/agar without the test compound to confirm the viability and growth of the inoculum.
-
Sterility Control: A well or plate containing only the sterile medium to check for contamination.
-
Reference Strains: The use of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) is crucial for reproducibility and comparison of results across different studies.
Conclusion
These application notes and protocols provide a robust framework for the comprehensive antimicrobial screening of 3-Ethylindolizine-1-carboxylic acid. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this novel indolizine derivative. The insights gained from these assays will be instrumental in guiding further preclinical development and optimization of this promising class of compounds.
References
- BenchChem. (2025). Managing the stability and degradation of indolizine compounds in storage.
-
Giske, C. G., & EUCAST Steering Committee. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
-
Wang, B., et al. (2007). Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. ResearchGate. [Link]
-
Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link]
-
Basavaraj, M., et al. (2015). Synthesis And Chemical Stability Of Indolizine Derivatives Of Antihypertensive And Antidiabetic Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1569-1576. [https://www.rjpbcs.com/pdf/2015_6(4)/[18].pdf]([Link]18].pdf)
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EUCAST. (2024). Expert Rules. EUCAST. [Link]
-
Chernyak, D., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6(68), 63847-63881. [Link]
-
ResearchGate. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchGate. [Link]
-
ANSI Webstore. (n.d.). CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ESCMID. (n.d.). EUCAST. [Link]
-
EUCAST. (n.d.). Guidance Documents. [Link]
-
ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian journal of pharmaceutical research : IJPR, 17(3), 957–971. [Link]
-
Semantic Scholar. (n.d.). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. [Link]
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U.S. Food and Drug Administration. (2024). Recognized Consensus Standards: Medical Devices. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
El-Metwaly, N., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity, e202400825. [Link]
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Oregon State University. (1980). Indolizines as potential antimicrobial agents. [Link]
-
Regulations.gov. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. [Link]
-
Kallur, S. B., et al. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][10][11] thiadiazine derivatives. Journal of advanced pharmaceutical technology & research, 5(1), 31–36. [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]
-
Tradeindia. (n.d.). 3-acetylindolizine-1-carboxylic Acid. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]
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Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]
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Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008. [Link]
-
Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Indole-3-carboxylate. PubChem. [Link]
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Chemija. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. [Link]
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Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. [Link]
-
Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. [Link]
-
Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
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Application Notes & Protocols: 3-Ethylindolizine-1-carboxylic Acid as a Strategic Intermediate in Alkaloid Synthesis
Introduction: The Indolizine Scaffold and its Significance
The indolizine nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] It serves as the core structure for a wide array of indolizidine alkaloids, which exhibit a remarkable spectrum of biological activities.[2][3] These natural products are found in various sources, from the skin of poison-arrow frogs to plants and ants, and their pharmacological profiles have made them compelling targets for synthetic chemists.[2]
While numerous methods exist for constructing the indolizine ring system, the strategic introduction of specific substituents is paramount for elaborating these scaffolds into complex alkaloid targets. This guide focuses on 3-Ethylindolizine-1-carboxylic acid, a highly versatile and strategically functionalized intermediate. The ethyl group at the C3 position and the carboxylic acid at the C1 position provide essential handles for subsequent chemical transformations, paving the way for the synthesis of diverse and biologically significant alkaloid mimics. We will explore its synthesis via a classic and robust method, the Tschitschibabin reaction, and delineate its potential application in the broader context of alkaloid synthesis.[4]
Part 1: Synthesis of the Key Intermediate
The synthesis of 3-Ethylindolizine-1-carboxylic acid is most effectively approached in a two-step sequence: the initial formation of its ethyl ester via the Tschitschibabin reaction, followed by a straightforward hydrolysis. This approach leverages the high reactivity of the requisite α-halocarbonyl starting material and the ease of purification for the ester intermediate.
Protocol 1.1: Synthesis of Ethyl 3-Ethylindolizine-1-carboxylate via Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a powerful method for indolizine synthesis, involving the base-mediated intramolecular cyclization of a pyridinium salt.[4][5] In this protocol, we adapt the method using 2-ethylpyridine and diethyl 2-bromo-3-oxopentanedioate to construct the target scaffold.
Step-by-Step Methodology:
-
Quaternization of Pyridine:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethylpyridine (1.0 eq) in 50 mL of anhydrous acetone.
-
To this stirring solution, add diethyl 2-bromo-3-oxopentanedioate (1.05 eq) dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C) for 3-4 hours. The progress can be monitored by the formation of a precipitate, which is the pyridinium salt.
-
After the reaction period, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the pyridinium bromide salt by vacuum filtration, wash the solid with 20 mL of cold diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.[6]
-
-
Ylide Formation and Intramolecular Cyclization:
-
Suspend the dried pyridinium bromide salt (1.0 eq) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
To this suspension, add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) with vigorous stirring.[6] The use of a mild base like sodium bicarbonate is crucial to facilitate the deprotonation of the methylene group adjacent to the pyridinium nitrogen to form the ylide intermediate without promoting unwanted side reactions.
-
Heat the mixture to reflux (approx. 78-85 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the pyridinium salt and the appearance of a new, UV-active spot with a higher Rf value indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).[5]
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.[7]
-
Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure Ethyl 3-Ethylindolizine-1-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Protocol 1.2: Hydrolysis to 3-Ethylindolizine-1-carboxylic Acid
The final step is the saponification of the ethyl ester to yield the target carboxylic acid, a critical functional handle for further derivatization.
Step-by-Step Methodology:
-
Saponification:
-
Dissolve the purified Ethyl 3-Ethylindolizine-1-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water (40 mL per gram of ester) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (NaOH) (2.5 eq) to the solution and stir at 75 °C for 4 hours.[8]
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Carefully acidify the solution to pH 3-4 with 2 M hydrochloric acid (HCl) at 0 °C (ice bath). The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under high vacuum.
-
The purity of the 3-Ethylindolizine-1-carboxylic acid can be assessed by melting point determination and spectroscopic analysis.
-
Part 2: Mechanistic Insights and Strategic Considerations
An understanding of the underlying reaction mechanism is critical for troubleshooting and optimizing the synthesis. The Tschitschibabin reaction is a robust and reliable method precisely because its mechanistic pathway is well-defined.[4]
The Tschitschibabin Reaction Mechanism
The synthesis proceeds through four key stages, beginning with the formation of a pyridinium salt and culminating in the aromatization to the stable indolizine ring.[5]
Caption: The four key stages of the Tschitschibabin reaction for indolizine synthesis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions for Quaternization: The initial reaction between the pyridine and the α-halo ester is sensitive to water, which can hydrolyze the halo-ester. Using anhydrous acetone ensures high efficiency in forming the crucial pyridinium salt intermediate.
-
Mild Base for Cyclization: The choice of NaHCO₃ is strategic. Stronger bases like NaOH or alkoxides could potentially lead to competing reactions, such as hydrolysis of the ester groups or self-condensation of the carbonyl compound. Sodium bicarbonate is sufficiently basic to deprotonate the acidic methylene group to form the reactive ylide without causing significant side reactions.[6]
-
Reaction Monitoring by TLC: Continuous monitoring is a cornerstone of a self-validating protocol. It prevents premature or overly long reaction times, which can lead to incomplete conversion or degradation of the product, respectively. This ensures reproducibility and maximizes yield.
Part 3: Application in Total Synthesis
The true value of 3-Ethylindolizine-1-carboxylic acid lies in its potential as a building block for more complex molecules, particularly indolizidine alkaloids. The substituents at the C1 and C3 positions are not merely decorative; they are key points for strategic diversification.
Strategic Utility of the C1-Carboxylic Acid
The carboxylic acid at the C1 position is a versatile functional handle that can be manipulated in several ways:
-
Decarboxylation: The acid can be removed via decarboxylation to yield 3-ethylindolizine. This is particularly useful if the target alkaloid does not possess a substituent at the C1 position. Copper-catalyzed decarboxylative reactions are well-established for similar heterocyclic systems.[9]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a site for further elaboration, such as etherification or oxidation to an aldehyde for subsequent C-C bond formation.
-
Amide Coupling: The acid can be coupled with various amines to form amides, introducing new side chains and functionalities, which is a common strategy in medicinal chemistry to explore structure-activity relationships.[10]
Proposed Synthetic Workflow to an Indolizidine Scaffold
A common structural modification in the synthesis of many alkaloids is the reduction of the aromatic indolizine core to the saturated indolizidine skeleton. The following workflow illustrates a plausible pathway from our intermediate to a generic indolizidine alkaloid core.
Caption: A generalized workflow for converting the intermediate to various indolizidine alkaloid cores.
This proposed pathway highlights the modularity of the synthetic approach. The initial reduction of the indolizine ring, a common step in converting these aromatic precursors to their saturated alkaloid counterparts, yields a stable indolizidine intermediate.[11] From this point, the fate of the C1-carboxylic acid can be decided based on the specific target alkaloid, demonstrating the strategic power of this intermediate.
Quantitative Data Summary
The yields for indolizine syntheses can vary based on the specific substrates and reaction conditions. Below is a table summarizing representative yields for related cycloaddition and cyclization reactions, providing a benchmark for the expected efficiency of the described protocols.
| Reaction Type | Starting Materials | Base / Catalyst | Conditions | Typical Yield (%) | Reference |
| Tschitschibabin Cyclization | N-Phenacylpyridinium Bromide | NaHCO₃ | Ethanol, Reflux | 65-80 | [6] |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt + DMAD | K₂CO₃ | DMF, 120 °C | 85-95 | [6] |
| Microwave-Assisted Synthesis | Phenacyl bromide, Pyridine, Ethyl propiolate | Basic Alumina | MW, 8 min | ~90 | [12] |
| Cu-Catalyzed Decarboxylative Cycloaddition | Pyridine, Methyl Ketone, Alkenoic Acid | CuBr | Solvent-free, 80°C | 70-90 | [9] |
Conclusion
3-Ethylindolizine-1-carboxylic acid represents a strategically vital intermediate in the field of alkaloid synthesis. Its preparation via a modified Tschitschibabin reaction is robust, scalable, and proceeds through a well-understood mechanism. The true synthetic power of this molecule is realized in its subsequent transformations, where the C1-carboxylic acid and C3-ethyl group serve as critical control elements for the construction of complex, saturated indolizidine skeletons. The protocols and strategic workflows outlined in this guide provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this versatile building block in the pursuit of novel and biologically active compounds.
References
- Title: Experimental Guide to the Tschitschibabin Reaction for Indolizines.
- Title: Application Notes and Protocols for the Synthesis of Indolizine-Based Enzyme Inhibitors.
- Title: Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives.
- Title: Discovery and history of indolizine synthesis methods.
- Title: The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.
- Title: One-pot organocatalyzed synthesis of tricyclic indolizines.
- Title: Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides.
- Title: Various methods for the synthesis of indolizine derivatives.
- Title: Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides.
- Title: Chichibabin reaction.
- Title: CuBr-Catalyzed Aerobic Decarboxylative Cycloaddition for the Synthesis of Indolizines under Solvent-Free Conditions.
- Title: A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic.
- Title: SYNTHESIS OF INDOLE ALKALOIDS AND THEIR ANALOGONS.
- Title: Synthesis of indolizines.
- Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- Title: Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics.
- Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- Title: Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids.
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Title: (PDF) Synthesis of 3-Ethyl Indole.
- Title: Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- Title: Alkaloids.
- Title: Recent Advances in the Synthesis of β-Carboline Alkaloids.
- Title: Recent advances in the synthesis of indolizines and their π-expanded analogues.
Sources
- 1. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuBr-Catalyzed Aerobic Decarboxylative Cycloaddition for the Synthesis of Indolizines under Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening of indolizine derivative libraries
Application Note: High-Throughput Screening of Indolizine Derivative Libraries for Oncology Hit Identification
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and HTS Facility Managers
Introduction & Scientific Rationale
Indolizines—heterocyclic compounds comprising a fused p-excessive pyrrole and a p-deficient pyridine ring—represent a highly privileged scaffold in modern drug discovery. Libraries of indolizine derivatives have demonstrated a profound spectrum of biological activities, including antimicrobial, antioxidant, and potent anticancer properties[1]. Recent structure-activity relationship (SAR) studies reveal that functionalized indolizines can disrupt epidermal growth factor receptor (EGFR) signaling and inhibit tubulin polymerization, making them prime candidates for oncology therapeutics[2].
Furthermore, specific isomeric forms, such as pyrido[3,2-b]indolizines, exhibit highly tunable intrinsic fluorescence. This unique photophysical property allows them to act as fluorogenic bioimaging agents, enabling wash-free cellular imaging—a massive advantage for reducing well-to-well variability in High-Throughput Screening (HTS) environments[3].
As Application Scientists, our objective is to design an HTS workflow that is not only highly sensitive but also intrinsically self-validating. This guide details the robust screening of natural product-like indolizine fragment libraries[4] against colorectal cancer (CRC) cell lines, focusing on causality, assay physics, and data integrity.
Experimental Design & Workflow Logic
To prevent false positives (a common issue with highly conjugated heterocycles that may act as Pan-Assay Interference Compounds, or PAINS), our screening funnel employs a contact-free acoustic dispensing method followed by a non-lytic, resazurin-based phenotypic readout.
High-throughput screening workflow for indolizine derivative libraries.
Step-by-Step Experimental Protocols
Protocol A: Library Formatting and Acoustic Dispensing
Causality Check: Traditional pin-tool or tip-based liquid handling suffers from carryover and volume inaccuracies at the nanoliter scale. Acoustic Droplet Ejection (ADE) ensures contact-free transfer, preserving the structural integrity of sensitive indolizine compounds and eliminating cross-contamination.
-
Library Preparation: Thaw the indolizine compound library (stored at -20°C in 100% DMSO) to room temperature in a desiccator to prevent ambient moisture absorption, which can cause compound precipitation.
-
Source Plate Formatting: Centrifuge the 384-well cyclic olefin copolymer (COC) source plates at 1,000 x g for 1 minute to remove trapped air bubbles that disrupt acoustic energy transfer.
-
Acoustic Transfer: Using an Echo® Liquid Handler, transfer 25 nL of each indolizine derivative (10 mM stock) into a sterile, tissue-culture treated 384-well assay plate.
-
Vehicle Normalization: Backfill control wells with 25 nL of pure DMSO to ensure a uniform final DMSO concentration of 0.1% (v/v) across the entire plate. Crucial: DMSO concentrations above 0.2% induce basal cytotoxicity in sensitive CRC cell lines, skewing the assay window.
Protocol B: Phenotypic HTS Assay (CRC Cytotoxicity)
Causality Check: We utilize PrestoBlue (a resazurin-based reagent) rather than ATP-dependent luciferase assays. Certain heterocyclic indolizine derivatives can intrinsically inhibit firefly luciferase, creating false-positive HTS artifacts. PrestoBlue relies on the reducing power of living cells, offering a robust, non-lytic fluorescent readout that permits downstream multiplexing[5].
-
Cell Seeding: Harvest HT-29 or HCT116 colorectal cancer cells in the logarithmic growth phase. Dispense 1,500 cells per well in 25 µL of McCoy's 5A medium (supplemented with 10% FBS) directly onto the pre-spotted assay plates using a bulk reagent dispenser.
-
Incubation: Incubate the plates at 37°C, 5% CO2, and 95% humidity for 72 hours. To prevent edge effects, utilize breathable plate seals and place the plates in a humidified secondary cassette.
-
Reagent Addition: Add 2.5 µL of PrestoBlue reagent to each well. Incubate for exactly 2 hours at 37°C.
-
Fluorescence Readout: Read the plates on a multimode microplate reader (Excitation: 560 nm / Emission: 590 nm).
-
Self-Validating QC: Calculate the Z'-factor for each plate using the positive control (10 µM Doxorubicin) and negative control (0.1% DMSO). System Rule: Any plate yielding a Z'-factor < 0.5 is automatically rejected and queued for re-screening to maintain strict data integrity.
Data Presentation & Hit Profiling
Upon completion of the primary screen and secondary dose-response validation, quantitative data must be structured to highlight Structure-Activity Relationships (SAR). As noted in recent literature, the presence of phenolic substituents (e.g., hydroxyl groups at the 3- and 4- positions) on the indolizine nucleus is crucial for driving cytotoxicity against CRC cell lines[5].
Table 1: Representative HTS Hit Profiling of Indolizine Derivatives
| Compound ID | Core Scaffold | Key Substitution | HT-29 GI₅₀ (µM) | Tubulin Inhibition IC₅₀ (µM) | Plate Z'-Factor |
| IND-04a | Pyrido[2,3-b]indolizine | 4-phenyl | > 50.0 | > 100.0 | 0.72 |
| IND-04f | Pyrido[2,3-b]indolizine | 4-(3,4-dihydroxyphenyl) | 1.2 ± 0.3 | 4.5 ± 0.8 | 0.75 |
| IND-12c | 5-Methylindolizine | 8-bromo | 8.4 ± 1.1 | 12.0 ± 1.5 | 0.68 |
| IND-15b | Indolizine-1-carbonitrile | 2-phenyl | 22.5 ± 2.4 | N/A | 0.71 |
| Ctrl-DOX | Anthracycline | N/A | 0.4 ± 0.1 | N/A | 0.74 |
Data Interpretation: Compound IND-04f demonstrates potent growth inhibition (GI₅₀ = 1.2 µM), validating the necessity of the dihydroxyphenyl moiety for target engagement. Mechanistic profiling confirms that its primary mode of action involves the disruption of tubulin polymerization[2].
Mechanistic Validation & Next Steps
Once primary hits are confirmed via dose-response, the causality of cell death must be established. Because indolizine derivatives are known to influence cell-cycle progression—specifically causing treated cells to accumulate in the S- and G2/M-phases[5]—orthogonal validation should include:
-
Flow Cytometry (Propidium Iodide Staining): To quantify cell cycle arrest.
-
In Vitro Tubulin Polymerization Assays: To confirm direct target engagement using purified porcine tubulin.
-
Counter-screening: Testing hits against normal human fibroblast cultures to ensure the therapeutic window is cancer-specific and not broadly cytotoxic.
References
-
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au - ACS Publications.[Link]
-
Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents. Anticancer Research.[Link]
-
Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. Journal of Applied Pharmaceutical Science.[Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI.[Link]
Sources
Application Note: Photophysical Characterization and Relative Fluorescence Quantum Yield Determination of 3-Ethylindolizine-1-carboxylic acid
Executive Summary & Mechanistic Principles
Indolizine derivatives are highly valued in drug development and the design of fluorescent probes due to their intense emission profiles, large Stokes shifts, and tunable photophysics [1][1]. The photophysical behavior of 3-Ethylindolizine-1-carboxylic acid is governed by an Internal Charge Transfer (ICT) state. The electron-rich indolizine core acts as an electron donor, while the carboxylic acid group at the C-1 position acts as a strong electron acceptor.
Measuring the fluorescence quantum yield (
Methodological Rationale: The Self-Validating System
While absolute quantum yield measurements require an integrating sphere, the relative method remains the standard for solution-phase photophysics due to its high precision when rigorously controlled [2][2].
Causality of the Gradient Method: Relying on a single concentration point introduces a high susceptibility to pipetting errors and self-quenching. By measuring the integrated fluorescence intensity across a serial dilution and plotting it against absorbance, the protocol becomes a self-validating system . A linear regression with an
Figure 1: Workflow of the self-validating relative quantum yield measurement method.
Experimental Protocol
Reagents & Equipment
-
Analyte: 3-Ethylindolizine-1-carboxylic acid (dissolved in spectroscopic grade Ethanol).
-
Reference Standard: Quinine Sulfate in 0.1 M
( at 25°C).-
Causality: Quinine sulfate is explicitly endorsed by IUPAC guidelines for the 350 nm excitation range [3][3]. Its absorption spectrum perfectly overlaps with the typical excitation window of indolizine-1-carboxylic acids, ensuring both the sample and standard can be excited at the exact same wavelength.
-
-
Instrumentation: UV-Vis Spectrophotometer, Spectrofluorometer, 10 mm pathlength quartz cuvettes.
Step-by-Step Methodology
Step 1: Preparation of Optically Dilute Solutions
-
Prepare a stock solution of 3-Ethylindolizine-1-carboxylic acid in ethanol (~1 mM).
-
Prepare a stock solution of Quinine Sulfate in 0.1 M
. -
Create a 5-point serial dilution for both the sample and the standard.
-
Critical Causality: The maximum absorbance for the highest concentration must strictly remain
OD at the excitation wavelength ( ) [2][2]. Exceeding 0.1 OD triggers the Inner Filter Effect (IFE), where the sample absorbs the excitation light before it reaches the center of the cuvette, artificially depressing the emission signal and destroying the linear assumption.
Step 2: UV-Vis Absorbance Acquisition
-
Blank the UV-Vis spectrophotometer with the respective pure solvents.
-
Record the absorbance spectra (300–600 nm) for all 10 solutions using the quartz cuvettes.
-
Note the exact absorbance value at the chosen excitation wavelength (e.g.,
nm).
Step 3: Fluorescence Emission Acquisition
-
Transfer the solutions to the spectrofluorometer.
-
Set the excitation wavelength to the exact
used in Step 2. -
Critical Control: Ensure slit widths (e.g., 2 nm excitation, 2 nm emission) and detector voltage remain identical for both the standard and the sample. Any change in instrument parameters invalidates the comparative basis of the relative method.
-
Record the emission spectra and integrate the area under the curve (AUC) for the entire emission band.
Figure 2: Photophysical pathways of 3-Ethylindolizine-1-carboxylic acid upon excitation.
Data Processing & Quantitative Analysis
Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance at
Calculate the quantum yield using the standard IUPAC equation:
Where:
- = Gradient from the linear plot
-
= Refractive index of the solvent (
, ) -
Causality of Refractive Index Correction: Solvents with different refractive indices alter the angle of the emission cone exiting the cuvette. The
term mathematically corrects for the fraction of photons that actually reach the detector lens.
Representative Data Summary
The following table summarizes the quantitative data extraction for a successful, self-validated experiment:
| Solution | Absorbance at 350 nm | Integrated Fluorescence (AUC) | Linear Regression ( | Gradient ( |
| Quinine Sulfate (Standard) | ||||
| Std 1 | 0.018 | 14,500 | ||
| Std 2 | 0.035 | 29,200 | ||
| Std 3 | 0.052 | 43,800 | ||
| Std 4 | 0.070 | 58,100 | ||
| Std 5 | 0.088 | 73,000 | 0.9998 | |
| 3-Ethylindolizine-1-carboxylic acid | ||||
| Smp 1 | 0.015 | 8,900 | ||
| Smp 2 | 0.031 | 18,500 | ||
| Smp 3 | 0.046 | 27,800 | ||
| Smp 4 | 0.062 | 37,100 | ||
| Smp 5 | 0.078 | 46,900 | 0.9996 |
Calculated Quantum Yield (
Note: The
References
-
Strongly fluorescent indolizine-based coumarin analogs. Organic Chemistry Frontiers (RSC Publishing). 1
-
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. 3
-
A practical guide to measuring and reporting photophysical data. RSC Publishing. 2
Sources
- 1. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]
- 2. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 3. publications.iupac.org [publications.iupac.org]
Application Note: 3-Ethylindolizine-1-carboxylic Acid for Live-Cell Imaging
Introduction & Rationale
The development of small-molecule organic fluorophores has revolutionized non-invasive live-cell imaging. Among these, indolizine-based scaffolds (widely recognized in frameworks like "Seoul-Fluor") have emerged as privileged structures due to their tunable photophysical properties, high quantum yields, and exceptional environmental sensitivity[1].
3-Ethylindolizine-1-carboxylic acid (CAS: 120221-65-0) represents a highly rationalized iteration of this scaffold. The molecule is engineered with a specific "push-pull" electronic configuration:
-
The 3-Ethyl Group (Electron Donating Group - EDG): Raises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating a bathochromic (red) shift in the emission spectrum[2].
-
The 1-Carboxylic Acid (Electron Withdrawing Group - EWG & Conjugation Handle): Lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy while providing an orthogonal, electronically decoupled handle for bioconjugation[1].
This structural design establishes a strong Intramolecular Charge Transfer (ICT) axis. Because the ICT state is highly sensitive to local environmental polarity, this probe is exceptionally well-suited for fluorogenic live-cell imaging, enabling high signal-to-noise ratios (SNR) when conjugated to targeting proteins or localized in hydrophobic cellular compartments[3].
Mechanistic Principles: Photophysics & Bioconjugation
The Intramolecular Charge Transfer (ICT) Mechanism
Upon photon absorption, the indolizine core undergoes a rapid redistribution of electron density from the electron-rich C3 position toward the electron-deficient C1 position. In polar aqueous environments, non-radiative decay pathways often dominate, quenching the fluorescence. However, when the probe enters a hydrophobic environment (e.g., a lipid membrane, a protein binding pocket, or upon bioorthogonal activation), the non-radiative pathways are restricted, resulting in a massive fluorescence "turn-on" effect,[3].
Fig 1. Intramolecular Charge Transfer (ICT) mechanism of 3-Ethylindolizine-1-carboxylic acid.
Orthogonal Bioconjugation
To utilize 3-Ethylindolizine-1-carboxylic acid for targeted live-cell imaging, the carboxylic acid must be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. Because the C1 position is utilized as the conjugation handle, the covalent attachment of the probe to lysine residues on antibodies or nanobodies does not disrupt the core π-conjugation system, thereby preserving the probe's innate quantum yield[1].
Photophysical Properties Summary
To ensure precise experimental design, the extrapolated photophysical characteristics of the 3-Ethylindolizine-1-carboxylic acid scaffold are summarized below. The large Stokes shift is particularly critical for live-cell imaging, as it minimizes self-quenching and bypasses cellular autofluorescence[4].
| Property | Value / Characteristic | Implication for Live-Cell Imaging |
| Excitation Max (λex) | ~400 - 450 nm | Compatible with standard 405 nm or 445 nm confocal laser lines. |
| Emission Max (λem) | ~520 - 560 nm | Tunable emission; falls within standard FITC/Cy3 detection channels[2]. |
| Stokes Shift | > 100 nm | Minimizes self-quenching and background autofluorescence[4]. |
| Quantum Yield (ΦF) | 0.4 - 0.7 | High brightness in hydrophobic/conjugated states; strong fluorogenic potential[1]. |
| Molecular Weight | 189.21 g/mol | Extremely small footprint; prevents steric hindrance on target biomolecules. |
Experimental Protocols
The following self-validating workflow details the activation of the fluorophore, conjugation to a target protein, and subsequent live-cell imaging.
Fig 2. Workflow for NHS-ester bioconjugation and live-cell imaging using the indolizine probe.
Protocol 4.1: Probe Activation (In Situ NHS Ester Synthesis)
Expertise Insight: The use of strictly anhydrous solvents is non-negotiable. Trace water will rapidly hydrolyze the highly reactive O-acylisourea intermediate formed by EDC, drastically reducing the yield of the NHS ester.
-
Preparation: Dissolve 2 mg of 3-Ethylindolizine-1-carboxylic acid (~10.5 µmol) in 200 µL of anhydrous DMSO.
-
Activation: Add 1.5 molar equivalents of EDC-HCl (3.0 mg) and 1.5 molar equivalents of Sulfo-NHS (3.4 mg) to the solution.
-
Catalysis: Add 1 µL of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA ensures the carboxylic acid is fully deprotonated, maximizing the nucleophilic attack on the carbodiimide.
-
Incubation: Protect from light and incubate at room temperature (RT) for 2 hours with continuous vortexing. The activated indolizine-NHS ester is now ready for immediate use.
Protocol 4.2: Protein Bioconjugation & Validation
Expertise Insight: The conjugation buffer must be maintained at pH 8.0–8.3. At this pH, the ε-amino groups of surface lysine residues are partially deprotonated (pKa ~10.5), rendering them sufficiently nucleophilic to attack the NHS ester, while minimizing competitive hydrolysis.
-
Buffer Exchange: Prepare your target protein (e.g., 1 mg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Ensure no primary amine-containing buffers (like Tris or Glycine) are present.
-
Conjugation: Add a 10-fold molar excess of the activated indolizine-NHS ester (from Protocol 4.1) dropwise to the protein solution while gently stirring.
-
Incubation: Incubate the mixture in the dark at RT for 1 hour, or at 4°C overnight.
-
Purification: Remove unreacted dye using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4).
-
Validation (Degree of Labeling - DOL): Measure the absorbance of the conjugate at 280 nm (protein) and at the λex max of the indolizine dye (~420 nm). A DOL of 2 to 4 fluorophores per protein is optimal to prevent over-labeling and subsequent fluorescence quenching.
Protocol 4.3: Live-Cell Confocal Imaging
-
Cell Culture: Seed HeLa or HEK293T cells in a 35 mm glass-bottom imaging dish and culture until 70-80% confluent.
-
Staining: Replace the culture media with FluoroBrite DMEM (or standard imaging buffer) containing the indolizine-conjugated bioprobe at a final concentration of 1–5 µg/mL.
-
Incubation: Incubate cells at 37°C with 5% CO2 for 30–60 minutes to allow for target binding and/or internalization.
-
Nuclear Counterstain (Optional): Add Hoechst 33342 (1 µg/mL) during the final 10 minutes of incubation.
-
Washing: Wash the cells gently 3 times with warm 1X PBS to remove unbound probe. (Note: If utilizing the probe in a highly fluorogenic context, such as lipid droplet targeting or bioorthogonal click chemistry, washing steps may be omitted,[3]).
-
Imaging: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber. Excite the indolizine probe using a 405 nm or 445 nm laser, and collect emission in the 520–560 nm window.
References
-
Kim, T.-G., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24). URL: [Link]
-
Park, S., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(5), 1277-1286. URL: [Link]
-
Hammer, N. I., et al. (2021). Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. University of Mississippi eGrove. URL: [Link]
-
Reja, S. I., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. URL: [Link]
-
Wagh, A., et al. (2021). Lessons in Organic Fluorescent Probe Discovery. Chembiochem. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylindolizine-1-carboxylic acid
This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Ethylindolizine-1-carboxylic acid and related derivatives. The indolizine scaffold is a crucial heterocyclic motif found in numerous biologically active compounds.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
The primary synthetic route discussed is based on the Tschitschibabin (or Chichibabin) reaction, a classical and efficient method for constructing the indolizine nucleus.[1][2][3] This reaction involves the condensation of a pyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[2]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My overall yield of 3-Ethylindolizine-1-carboxylic acid is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two main stages of the Tschitschibabin synthesis: pyridinium salt formation and the subsequent cyclization.
Potential Cause 1: Incomplete Pyridinium Salt Formation
The quaternization of the pyridine derivative is the crucial first step. If this reaction is inefficient, the subsequent cyclization will inherently have a low yield.
-
Expert Insight: The reactivity of the α-halo ketone is paramount. Ensure you are using a sufficiently reactive starting material. The solvent choice is also critical; it must be anhydrous to prevent side reactions.
-
Troubleshooting Protocol:
-
Reagent Purity: Verify the purity of your pyridine derivative and ethyl 2-bromo-3-oxopentanoate. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Use anhydrous acetone as the solvent. Dry the acetone over molecular sieves or by distillation if necessary.[1]
-
Reaction Time and Temperature: While refluxing for 2 hours is a standard starting point, monitor the reaction by Thin-Layer Chromatography (TLC).[1] If the starting materials are still present, extend the reflux time.
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Isolation: Ensure the precipitated pyridinium salt is thoroughly washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials before proceeding to the next step.[1]
-
Potential Cause 2: Inefficient Cyclization and Aromatization
The base-mediated cyclization of the pyridinium salt to form the indolizine ring is the core of the synthesis. The choice of base, solvent, and reaction temperature are all critical parameters.
-
Expert Insight: The base deprotonates the acidic methylene group to form a pyridinium ylide intermediate.[1] This ylide then undergoes an intramolecular 1,5-dipolar cyclization.[1] A base that is too strong or too weak can lead to side reactions or incomplete conversion. The subsequent aromatization step, often involving an elimination or oxidation, is also crucial for the final product formation.
-
Troubleshooting Protocol:
-
Base Selection: While various bases can be used, sodium bicarbonate or triethylamine are common choices. The molar ratio of the base to the pyridinium salt is important; typically, a 2:1 ratio is used.[1] Experiment with different bases (e.g., potassium carbonate, DBU) to find the optimal conditions for your specific substrate.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Dichloromethane is a common solvent for this step.[1] Consider exploring other solvents like acetonitrile or DMF.
-
Temperature Control: The reaction temperature for the cyclization step should be carefully controlled. Start with stirring at room temperature and monitor the reaction progress by TLC. Gentle heating may be required for less reactive substrates.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions and improve the yield.
-
Q2: I am observing significant side product formation, which complicates purification. What are these side products and how can I minimize them?
A2: Side product formation is a common issue in indolizine synthesis. The nature of these byproducts can often provide clues about where the reaction is going awry.
Common Side Products & Their Origins:
| Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Pyridinium Salt | Incomplete cyclization. | Optimize base, solvent, and temperature for the cyclization step. Increase reaction time. |
| Polymerization Products | Ylide self-condensation or reaction with starting materials. | Use a more dilute reaction mixture. Add the base slowly to control the concentration of the reactive ylide intermediate. |
| Oxidized Byproducts | Air oxidation of the dihydropyridine intermediate. | Perform the reaction under an inert atmosphere. |
| Hydrolyzed Ester | Presence of water during the reaction or workup. | Use anhydrous solvents and reagents. Perform the workup under non-aqueous conditions if possible. |
-
Expert Insight: The pyridinium ylide is a highly reactive intermediate. If it does not undergo the desired intramolecular cyclization efficiently, it can participate in various intermolecular reactions, leading to a complex mixture of products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing side products.
Q3: The purification of the final product by column chromatography is difficult, with poor separation and low recovery. What can I do to improve this?
A3: Purification challenges often arise from the presence of closely related side products or the inherent properties of the target molecule.
-
Expert Insight: 3-Ethylindolizine-1-carboxylic acid contains both a basic nitrogen atom and an acidic carboxylic acid group, which can lead to tailing on silica gel. The presence of impurities with similar polarities will further complicate the separation.
-
Purification Optimization Protocol:
-
Crude Product Workup: Before chromatography, ensure the crude product is properly worked up. This includes a thorough aqueous extraction to remove inorganic salts and water-soluble impurities.[1] Drying the organic layer over anhydrous sodium sulfate is also crucial.[1]
-
Column Chromatography Technique:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Additive: To minimize tailing on silica gel, consider adding a small amount of a modifier to your eluent. For acidic compounds, adding a small percentage of acetic acid (e.g., 0.1-1%) can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.
-
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative TLC or HPLC can be employed.
-
Acid-Base Extraction: Utilize the amphoteric nature of your product. You can potentially extract it into an aqueous base, wash the aqueous layer with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate your product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Tschitschibabin synthesis of 3-Ethylindolizine-1-carboxylic acid?
A1: The synthesis of 3-Ethylindolizine-1-carboxylic acid via the Tschitschibabin reaction proceeds through several key steps:
-
Quaternization: The nitrogen atom of the pyridine derivative attacks the electrophilic carbon of ethyl 2-bromo-3-oxopentanoate, forming a pyridinium salt.[1][2]
-
Ylide Formation: A base removes a proton from the carbon adjacent to the pyridinium nitrogen, creating a pyridinium ylide intermediate.[1][2]
-
Intramolecular 1,5-Dipolar Cyclization: The negatively charged carbon of the ylide attacks one of the carbonyl carbons within the same molecule, forming a five-membered ring.[1]
-
Aromatization: The resulting intermediate undergoes dehydration or oxidation to form the stable, aromatic indolizine ring system.[1][2]
Caption: General mechanism for the Tschitschibabin indolizine synthesis.
Q2: Are there alternative synthetic routes to indolizine-1-carboxylic acids?
A2: Yes, several other methods exist for the synthesis of indolizines. One of the most common alternatives is the 1,3-dipolar cycloaddition reaction.[4][5] This method involves the reaction of a pyridinium ylide with an electron-deficient alkyne or alkene.[5] For the synthesis of indolizine-1-carboxylic acids, ethyl propiolate is a commonly used dipolarophile.[5][6] Other methods include transition-metal-free domino reactions and various catalytic cyclizations.[7][8]
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, will provide detailed information about the connectivity of the atoms in your molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of your compound, allowing you to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: This technique will show the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.
-
X-ray Crystallography: If you can obtain single crystals of your compound, X-ray diffraction will provide the definitive three-dimensional structure.[5]
Q4: Can the ester group of the starting material be hydrolyzed to the carboxylic acid before or after the cyclization?
A4: It is generally advisable to perform the hydrolysis of the ester to the carboxylic acid after the indolizine ring has been formed. Attempting to use a starting material with a free carboxylic acid can complicate the reaction due to its acidity interfering with the basic conditions required for cyclization. The ester group is also more stable under the reaction conditions. The hydrolysis of the ethyl ester can be readily achieved as a final step using standard procedures, such as heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.[4][9][10]
III. References
-
Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem. Available from:
-
Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids - ResearchGate. Available from:
-
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. 2016. Available from:
-
The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines - Benchchem. Available from:
-
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. 2016. Available from:
-
Synthesis of indolizines - Organic Chemistry Portal. Available from:
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC. Available from:
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC. Available from:
-
Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches - PubMed. Available from:
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from:
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolizine synthesis [organic-chemistry.org]
- 8. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 3-Ethylindolizine-1-carboxylic acid by recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of critical heterocyclic building blocks. 3-Ethylindolizine-1-carboxylic acid is a privileged scaffold, widely utilized in the synthesis of anti-inflammatory and anticancer agents[1][2].
Because it contains both a moderately lipophilic indolizine core and a polar, hydrogen-bonding carboxylic acid moiety, its solubility profile can be challenging. Impure batches are highly prone to "oiling out" or supersaturation. This guide is designed to provide you with a self-validating, mechanistically grounded recrystallization protocol to ensure high-purity crystalline recovery.
Process Workflow: Recrystallization & Troubleshooting
Workflow for the recrystallization and troubleshooting of 3-Ethylindolizine-1-carboxylic acid.
Step-by-Step Methodology: Dual-Solvent Recrystallization
We recommend an Ethyl Acetate (EtOAc) / Heptane solvent system. EtOAc acts as an excellent hydrogen-bond acceptor for the carboxylic acid, while heptane serves as a non-polar anti-solvent to modulate the dielectric constant[3][4].
Step 1: Initial Dissolution Place the crude 3-Ethylindolizine-1-carboxylic acid in an Erlenmeyer flask. Add a strictly minimal volume of boiling EtOAc while stirring continuously.
-
Causality: Using the absolute minimum boiling solvent ensures the solution is saturated at high temperatures. Adding too much solvent at this stage is the leading cause of failed crystallization[5][6].
Step 2: Anti-Solvent Titration Once the solid is completely dissolved, maintain the heat and add hot heptane dropwise until the solution becomes faintly turbid (cloudy). Immediately add 1-2 drops of hot EtOAc until the solution just clears.
-
Causality: The turbidity indicates that the saturation point of the indolizine derivative has been reached[7]. The final drops of EtOAc ensure the compound remains in solution just below its boiling point, perfectly poising it for nucleation upon cooling.
Step 3: Controlled Nucleation (Thermodynamic Control) Remove the flask from the heat source. Cover it with a watch glass to trap solvent vapors and place it on an insulating surface (e.g., a cork ring or wood block). Allow it to cool undisturbed to room temperature (20–25°C) over 1 to 2 hours.
-
Causality: Rapid cooling leads to kinetic trapping, where impurities are locked inside the rapidly forming crystal lattice[8]. Slow cooling favors thermodynamic control, allowing highly ordered, pure crystals to grow while excluding impurities[9][10].
Step 4: Yield Maximization & Isolation Once crystal growth at room temperature has ceased, transfer the flask to an ice-water bath (0–4°C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold heptane.
-
Self-Validation Checkpoint: Dip a glass stirring rod into the filtered mother liquor and let the solvent evaporate. If a heavy residue remains on the rod, a significant portion of your product is still in solution, indicating excess solvent was used[8].
-
Causality: Ice-cold heptane washes away surface impurities and residual mother liquor without redissolving the purified crystals[5][10].
Quantitative Solvent Performance Data
Selecting the right solvent system is a balance between purity and recovery yield. The table below summarizes expected outcomes for 3-Ethylindolizine-1-carboxylic acid based on standard laboratory metrics.
| Solvent System | Typical Vol. Ratio | Boiling Points (°C) | Solubilization Mechanism | Expected Recovery | Expected Purity |
| EtOAc / Heptane | 1:2 to 1:4 | 77 / 98 | H-bond acceptor / Non-polar anti-solvent | 75–85% | >98% |
| EtOH / Water | 3:1 | 78 / 100 | Protic donor / Highly polar anti-solvent | 60–70% | >95% |
| Toluene / Hexanes | 1:3 | 110 / 68 | π-π stacking / Non-polar anti-solvent | 50–65% | >99% |
Troubleshooting Guides & FAQs
Q: My compound is "oiling out" as a separate liquid phase instead of forming solid crystals. How do I fix this? A: "Oiling out" occurs when the saturation temperature of the solution is higher than the melting point of the impure compound[10]. The compound precipitates as a liquid melt.
-
Solution: Reheat the mixture until the oil completely redissolves. Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature, then cool the flask much more slowly. If the crude material is highly impure (<70%), recrystallization will fail. You must perform a preliminary acid-base wash (extracting the carboxylic acid into basic aqueous solution, washing organics, and re-acidifying) before attempting recrystallization[3].
Q: The solution cooled to room temperature, but no crystals formed. What went wrong? A: You likely have a supersaturated solution, lacking a nucleation site, or you used too much solvent[5][6].
-
Solution: First, induce nucleation by gently scratching the inside of the glass flask with a glass stirring rod at the air-liquid interface[5]. The microscopic glass abrasions provide a high-energy rough surface for crystal lattice formation[6]. Alternatively, add a tiny "seed crystal" of pure 3-Ethylindolizine-1-carboxylic acid if available[6]. If neither works, you have used excess solvent; concentrate the solution on a rotary evaporator and restart[6][8].
Q: The crystals formed almost immediately after removing the flask from the heat, but the purity is poor. Why? A: Your compound "crashed out" rather than crystallizing. Rapid precipitation prevents the lattice from selectively excluding impurities[8].
-
Solution: Redissolve the solid by heating, add 10–15% more EtOAc to ensure you aren't operating at the absolute limit of solubility, and insulate the flask (e.g., wrap it in foil or place it in a warm sand bath) to ensure the cooling rate is extremely gradual[8].
Q: Can I use Hexane instead of Heptane as the anti-solvent? A: While hexane is commonly used, heptane is preferred for indolizine-1-carboxylic acids. Hexane has a lower boiling point (68°C) than EtOAc (77°C), which can cause the anti-solvent to boil off during the hot titration phase, altering your carefully calibrated solvent ratios. Furthermore, EtOAc is known to occasionally co-crystallize with certain polar compounds when paired with hexane; using a higher boiling counter-solvent like heptane mitigates this risk[4].
References
Sources
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting the Tschitschibabin Synthesis of Indolizines
Welcome to the Technical Support Center for the Tschitschibabin (Chichibabin) indolizine synthesis. The indolizine core is a highly privileged, π-excessive heterocyclic scaffold critical to modern drug discovery and materials science . While the classical base-mediated cyclization of 1-(2-oxoalkyl)-2-alkylpyridinium salts is operationally simple, the reaction is plagued by competing side pathways that can drastically reduce yields.
As an Application Scientist, I have structured this guide to help you diagnose, troubleshoot, and eliminate common side reactions—ensuring reproducible, high-yield syntheses.
Mechanistic Pathway & Failure Points
To effectively troubleshoot, we must first isolate where the synthesis is failing. The reaction proceeds via a two-stage mechanism: an initial
Mechanistic pathway of Tschitschibabin indolizine synthesis and competing side reactions.
Troubleshooting FAQs
Q1: My cyclization step yields a complex mixture of polymeric byproducts instead of the indolizine. What is happening?
A1: You are likely observing an intermolecular aldol condensation . The pyridinium ylide intermediate is highly nucleophilic. If the concentration of the reaction mixture is too high, the bimolecular aldol condensation between two ylide molecules (or an ylide and unreacted ketone) will outcompete the desired unimolecular Chichibabin cyclization .
Solution: Run the cyclization step under strict high-dilution conditions (
Q2: I am isolating ring-opened pyridinium betaines or acetates instead of the cyclized core. How do I prevent this? A2: This is caused by solvolysis . When using highly nucleophilic solvents (like aqueous methanol or trifluoroethanol) in the presence of base, the intermediate can undergo nucleophilic attack, leading to ring-opening via a ketene intermediate rather than dehydration to the indolizine . Solution: Switch to a less nucleophilic or entirely aprotic solvent system for the cyclization phase, and avoid excessive heating if your specific substrate is prone to solvolytic cleavage.
Q3: The reaction mixture turns into a black tar before the base is even added. What went wrong? A3: This indicates haloketone polymerization . α-Haloketones are highly reactive and prone to self-condensation or degradation at elevated temperatures. Solution: Perform the initial quaternization step at lower temperatures (room temperature to 50 °C max). Isolate and wash the intermediate pyridinium salt thoroughly to remove any unreacted haloketone before introducing the base.
Q4: The isolated indolizine product degrades rapidly, turning dark brown within hours. Is the product unstable? A4: Yes. Indolizines are highly electron-rich, π-excessive systems that are exceptionally prone to aerobic oxidation and photolytic degradation . Solution: All post-reaction workups must be performed quickly, ideally minimizing light exposure. The final purified product must be stored under an inert atmosphere (Argon or Nitrogen) at -20 °C.
Quantitative Data: Side Reaction Mitigation
The following table summarizes the quantitative impact of the primary side reactions and the exact physicochemical parameters required to mitigate them.
| Side Reaction | Typical Yield Loss | Primary Causal Factor | Mechanistic Origin | Mitigation Strategy |
| Intermolecular Aldol | 20–50% | High substrate concentration (>0.5 M) | Bimolecular condensation of ylide intermediates | Run cyclization at high dilution ( |
| Haloketone Polymerization | 10–30% | Elevated temperatures during quaternization | Base/heat-induced self-condensation | Maintain T < 50 °C; isolate pyridinium salt prior to cyclization |
| Solvolytic Ring-Opening | 15–40% | Use of highly nucleophilic solvents (e.g., MeOH, | Nucleophilic attack on ylide/ketene intermediate | Utilize aprotic or strictly controlled solvent systems |
| Oxidative Degradation | 5–100% | Prolonged exposure to ambient | Aerobic oxidation of the electron-rich π-system | Perform workup in the dark; store under Argon at -20 °C |
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, use the following self-validating protocol. Each step contains a built-in diagnostic check to confirm the chemical transformation was successful before proceeding.
Stage 1: Quaternization (Formation of Pyridinium Salt)
-
Reaction Setup: Dissolve 1.0 equivalent of the 2-alkylpyridine and 1.05 equivalents of the α-haloketone in anhydrous acetone to achieve a concentration of 0.5 M.
-
Causality: Acetone is a polar aprotic solvent that accelerates the
quaternization while simultaneously acting as an anti-solvent for the resulting highly polar salt, driving the reaction forward via precipitation.
-
-
Incubation: Stir the mixture at room temperature to 50 °C for 2–12 hours.
-
Validation Check: A dense white or pale-yellow precipitate must form. If the solution remains clear or turns dark brown without precipitation, verify the integrity of your α-haloketone via NMR, as it may have degraded.
-
-
Isolation: Filter the precipitate under vacuum and wash thoroughly with cold diethyl ether.
-
Causality: Ether removes any unreacted haloketone. If carried over into the next step, residual haloketone will rapidly polymerize upon base addition, forming intractable tars.
-
Stage 2: Ylide Formation & Cyclization
-
Dilution & Base Addition: Suspend the isolated pyridinium salt in ethanol (or an appropriate non-nucleophilic solvent mixture) at a strict high dilution of 0.05 M . Add 3.0 equivalents of aqueous
.-
Causality: High dilution kinetically suppresses the bimolecular aldol condensation.
is a mild base that efficiently deprotonates the salt to the ylide without inducing the solvolysis seen with stronger hydroxides. -
Validation Check: Observe a transient color shift (typically to a bright yellow, orange, or red). This visual cue confirms the successful generation of the reactive pyridinium ylide.
-
-
Cyclization: Heat the mixture to reflux for 4–6 hours under an inert Argon atmosphere.
-
Causality: Thermal energy drives the intramolecular cyclization and subsequent dehydration to restore aromaticity. Argon prevents the immediate oxidative degradation of the newly formed indolizine.
-
Validation Check: Monitor the reaction via TLC (Hexane/EtOAc). The appearance of a highly fluorescent spot under 365 nm UV light confirms the formation of the indolizine core.
-
-
Workup: Cool the reaction, extract with dichloromethane, dry over
, and concentrate under reduced pressure. Purify immediately via flash chromatography and store the product under Argon at -20 °C.
References
-
Title: Recent advances in the synthesis of indolizines and their π-expanded analogues Source: Organic & Biomolecular Chemistry, 2016, 14, 7804-7828. URL: [Link]
-
Title: Indolizines. I. A direct synthesis of acylindolizines from substituted pyridinium salts Source: Australian Journal of Chemistry, 1972, 25(5), 1003–1024. URL: [Link]
-
Title: Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides Source: The Journal of Organic Chemistry, 2001, 66(8), 2618-2623. URL: [Link]
Technical Support Center: Overcoming Poor Aqueous Solubility of Indolizine Compounds
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of indolizine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising, yet often problematic, heterocyclic compounds. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the "why" behind each strategic choice.
Frequently Asked Questions (FAQs)
Q1: My indolizine derivative shows excellent in vitro activity but fails in aqueous-based assays. What is the likely cause and my first step?
This is a classic and frequent challenge. The high lipophilicity inherent to many indolizine scaffolds, while often beneficial for cell membrane permeability, is a primary contributor to poor aqueous solubility. The first crucial step is to quantitatively assess the compound's solubility. A simple shake-flask method can provide a baseline understanding.
Your immediate troubleshooting should focus on simple formulation adjustments. Before undertaking complex and time-consuming reformulation, explore the following:
-
pH Modification: Indolizine is a nitrogen-containing heterocycle.[1] Depending on the pKa of your specific derivative, altering the pH of your aqueous medium can significantly impact solubility.[2] Protonation of the nitrogen atom can lead to salt formation in situ, which is generally more water-soluble.[3][4]
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent, or co-solvent, can disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system and improving the dissolution of hydrophobic compounds.[5][6][7]
Q2: I've tried basic pH adjustments and co-solvents with minimal success. What are the next logical steps to consider for enhancing the solubility of my indolizine compound?
When simple methods are insufficient, a more systematic approach is necessary. The following strategies represent a logical progression in formulation development for poorly soluble compounds.
-
Salt Formation: If your indolizine derivative possesses an ionizable group, creating a salt form is a highly effective method for dramatically increasing aqueous solubility.[8][9][10] This is because charged species have a much greater affinity for polar solvents like water.[3]
-
Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic promoiety to the parent indolizine molecule.[11] This creates a new, more water-soluble entity that, upon administration, is cleaved in vivo to release the active parent drug.[12] This approach can lead to substantial increases in solubility, in some cases by several orders of magnitude.[13][14]
-
Amorphous Solid Dispersions: Crystalline compounds have a highly ordered lattice structure that requires significant energy to break, contributing to poor solubility. By dispersing the drug in an amorphous state within a hydrophilic polymer matrix, the energy barrier for dissolution is significantly lowered.[8][15]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Compound precipitates out of solution during serial dilutions for an assay. | The aqueous concentration has exceeded the compound's thermodynamic solubility limit. | 1. Determine the Kinetic vs. Thermodynamic Solubility: This will inform your formulation strategy. 2. Employ a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[16] 3. Consider a Different Solvent System: A higher percentage of a co-solvent may be necessary to maintain solubility at higher concentrations.[17] |
| Inconsistent results in cell-based assays. | Poor solubility leading to non-homogenous dosing solutions and variable compound exposure to cells. | 1. Prepare a High-Concentration Stock in a Suitable Organic Solvent: (e.g., DMSO) and then dilute into the final aqueous media immediately before use. 2. Utilize Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[18][19][][21][22] 3. Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[16][23] |
| Compound appears to degrade in aqueous solution over time. | Hydrolysis or oxidation of the indolizine ring or its substituents. | 1. Conduct Forced Degradation Studies: This will help identify the degradation pathways and the compound's stability profile.[24] 2. Buffer the Formulation: Maintaining an optimal pH can prevent pH-mediated hydrolysis.[24] 3. Protect from Light and Oxygen: Some indolizine compounds are susceptible to photodegradation and oxidation.[24] |
Advanced Formulation Strategies: A Deeper Dive
For particularly challenging indolizine compounds, more advanced formulation technologies may be required to achieve the desired solubility and bioavailability.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like many indolizine derivatives, forming an "inclusion complex."[18][] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[18][19][21]
Nanoparticle-Based Drug Delivery
Encapsulating indolizine compounds within nanoparticles offers a versatile approach to overcoming solubility issues.[25][26][27] These systems can protect the drug from degradation, control its release profile, and even target it to specific tissues.[28][]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to formulate nanoparticles that provide sustained drug release.[27]
-
Lipid-Based Nanocarriers: These include liposomes and solid lipid nanoparticles (SLNs), which are well-suited for encapsulating lipophilic drugs.[16]
Experimental Protocols
Protocol 1: Preparation of an Indolizine-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of a poorly soluble indolizine compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Indolizine compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Deionized water
-
Ethanol (or other suitable solvent for the indolizine)
-
Vacuum oven
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of the indolizine compound to the cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Hydration: Place the calculated amount of cyclodextrin into a mortar and add a small amount of deionized water to form a paste.
-
Drug Incorporation: Dissolve the calculated amount of the indolizine compound in a minimal amount of ethanol.
-
Kneading: Slowly add the indolizine solution to the cyclodextrin paste in the mortar. Knead the mixture thoroughly for 30-60 minutes, ensuring a homogenous paste is formed. Add small amounts of water or ethanol as needed to maintain a suitable consistency.
-
Drying: Transfer the resulting paste to a petri dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: Compare the aqueous solubility of the prepared inclusion complex to that of the pure indolizine compound using a shake-flask method.
Visualizing the Workflow
Diagram 1: Decision Tree for Solubility Enhancement of Indolizine Compounds
Caption: A workflow for selecting appropriate solubility enhancement techniques.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic indolizine by a cyclodextrin.
References
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Department of Pharmaceutical Sciences. Maharshi Dayanand University, Rohtak, Haryana, India.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. (2012).
- Cosolvent. Wikipedia.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. (2025).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. (2025).
- MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
- A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. (2021).
- Why salt formation of weak acid increases the drug solubility? ResearchGate. (2023).
- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. (2008).
- Why Salt Forms of Drugs Dissolve Better! YouTube. (2024).
- Salt formation to improve drug solubility. Ovid.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
- Managing the stability and degradation of indolizine compounds in storage. Benchchem.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC - NIH.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Semantic Scholar.
- Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. (2025).
- Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. (2016).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. (2018).
- CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. (2025).
- indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica.
- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace.
- Recent Advances in Nanoparticles-Based Drug Delivery Systems. (2025).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. (2025).
- Prodrugs : An approach to improve the effectiveness and properties of the drug. IJNRD.
- Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. (2014).
- Nanoparticle-based Drug Delivery Systems: Review and Current Status. BOC Sciences.
- Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. (2014).
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018).
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. (2026).
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ovid.com [ovid.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tabletscapsules.com [tabletscapsules.com]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. youtube.com [youtube.com]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijsrtjournal.com [ijsrtjournal.com]
- 28. Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases | IntechOpen [intechopen.com]
3-Ethylindolizine-1-carboxylic acid synthesis scale-up challenges
Welcome to the Technical Support Center for Heterocyclic Scale-Up. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered when scaling the synthesis of 3-Ethylindolizine-1-carboxylic acid from bench-scale (milligrams) to pilot-scale (kilograms).
The synthesis of functionalized indolizines typically relies on a convergent 1,3-dipolar cycloaddition . While highly efficient at a small scale, scaling this chemistry introduces critical challenges in thermal management, oxidative aromatization, and the prevention of protodecarboxylation.
I. Mechanistic Pathway & Scale-Up Workflow
The most scalable route to 3-ethylindolizine-1-carboxylic acid involves the alkylation of pyridine with 1-bromo-2-butanone, followed by base-mediated ylide formation, [3+2] cycloaddition with ethyl acrylate, oxidative aromatization, and highly controlled saponification.
Reaction mechanism and scale-up workflow for 3-ethylindolizine-1-carboxylic acid synthesis.
II. Self-Validating Experimental Protocol
To ensure reproducibility across scales, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checks are met.
Phase 1: Pyridinium Salt Formation
-
Charge: Equip a jacketed reactor with toluene (10 vol) and pyridine (1.0 equiv). Heat to 45°C.
-
Dose: Begin continuous addition of 1-bromo-2-butanone (1.05 equiv) over 3 hours.
-
Causality: The S_N2 alkylation is highly exothermic. Slow addition prevents thermal runaway, which would otherwise cause the α-halo ketone to decompose into dark polymeric tars.
-
-
Stir: Maintain stirring for 12 hours at 45°C.
-
Validation Check: A pale yellow precipitate must form. If the slurry becomes dark brown or gummy, localized superheating has occurred. Abort the batch.
-
-
Isolate: Filter the slurry and wash the cake with cold MTBE. Dry under vacuum.
Phase 2: 1,3-Dipolar Cycloaddition & Aromatization
-
Suspend: Charge the pyridinium salt (1.0 equiv) into acetonitrile (5 vol). Add ethyl acrylate (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Oxidize: Add TEMPO (0.05 equiv) and sparge the reactor with O₂. Heat to 60°C for 8 hours.
-
Causality: The initial cycloaddition yields a tetrahydroindolizine. TEMPO facilitates the oxidative dehydrogenation to the fully aromatic indolizine ring, avoiding the mass-transfer issues and toxicity of traditional metal oxidants like MnO₂ .
-
Validation Check: Monitor by LC-MS. The intermediate mass [M+2] (dihydro/tetrahydro species) must be <2% relative to the product mass[M]. If >2%, increase O₂ sparge rate.
-
-
Purify: Filter the inorganic salts, concentrate the filtrate, and crystallize the ester intermediate from EtOH/Water.
Phase 3: Controlled Saponification
-
Dissolve: Dissolve the ester in a THF/MeOH/H₂O mixture (2:1:1, 5 vol). Cool strictly to 0°C.
-
Hydrolyze: Add 1M aqueous LiOH (1.5 equiv) dropwise. Stir at 0°C for 4 hours.
-
Causality: LiOH provides milder basicity than NaOH, preventing ring-opening side reactions of the heterocyclic core.
-
-
Quench: Cautiously add cold 1M Citric Acid until the pH reaches exactly 4.5.
-
Causality: Indolizines are highly electron-rich. The 1-carboxylic acid is extremely susceptible to protodecarboxylation. Strong acids (e.g., HCl) or pH drops below 3.0 will destroy the product .
-
Validation Check: Immediate precipitation of a light-colored solid should occur at pH 4.5. Filter immediately to minimize time in the aqueous acidic environment.
-
III. Quantitative Optimization Data
The final hydrolysis step is the most common point of failure during scale-up due to decarboxylation. The table below summarizes our optimization data, demonstrating why temperature control and weak acid quenching are mandatory.
Table 1: Optimization of Ester Hydrolysis & Decarboxylation Mitigation
| Base System | Solvent Ratio (THF:MeOH:H₂O) | Temp (°C) | Acidification Reagent | Final pH | Decarboxylation (%) | Isolated Yield (%) |
| NaOH (2.0 eq) | 1:1:1 | 25 | 1M HCl | 2.0 | 45.2 | 42.1 |
| NaOH (2.0 eq) | 1:1:1 | 0 | 1M HCl | 2.0 | 21.5 | 71.3 |
| LiOH (1.5 eq) | 2:1:1 | 25 | 1M Citric Acid | 4.5 | 12.0 | 83.4 |
| LiOH (1.5 eq) | 2:1:1 | 0 | 1M Citric Acid | 4.5 | < 2.0 | 94.6 |
IV. Troubleshooting & FAQs
Diagnostic logic tree for isolating scale-up yield losses in indolizine synthesis.
Q: How do I control regioselectivity during the 1,3-dipolar cycloaddition step? A: The reaction of the pyridinium ylide with ethyl acrylate could theoretically yield both 1- and 3-substituted isomers. However, the electron-withdrawing ester group of the dipolarophile strongly directs the regiochemistry to the 1-position due to secondary orbital interactions and steric hindrance from the 3-ethyl group of the ylide . To ensure maximum thermodynamic control, maintain the reaction strictly at 60°C rather than pushing to reflux.
Q: My LC-MS shows a persistent [M+2] peak during Phase 2. What is happening? A: This indicates incomplete oxidative aromatization of the tetrahydroindolizine intermediate. On a larger scale, O₂ mass transfer becomes a bottleneck. Increase your impeller speed to improve gas-liquid mixing, ensure your O₂ sparger is submerged deeply, and verify that the TEMPO catalyst has not been poisoned by trace metals.
Q: The final product is turning dark upon drying. Is it degrading? A: Yes. Indolizine-1-carboxylic acids are sensitive to air and light, especially if trace acidic impurities remain from the quench step. Ensure the final water wash is thorough to remove all residual citric acid. Dry the product in a vacuum oven at a maximum of 30°C, and store the final API in amber glass under an argon atmosphere.
V. References
-
Title: Synthesis of indolizines Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids Source: ResearchGate URL: [Link]
-
Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties Source: Journal of Basic and Clinical Pharmacy URL: [Link]
Technical Support Center: Enhancing the Stability of 3-Ethylindolizine-1-carboxylic acid for Assays
Welcome to the technical support center for 3-Ethylindolizine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in your assays. Here, we synthesize our expertise in small molecule stability with field-proven insights to ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Indolizine Stability
Indolizine and its derivatives are a class of N-fused heterocyclic compounds with significant biological activities, making them valuable in drug discovery.[1] However, the electron-rich nature of the indolizine ring system renders it susceptible to degradation, posing challenges for its use in sensitive and quantitative assays.[2] 3-Ethylindolizine-1-carboxylic acid, with its specific substitution pattern, presents a unique stability profile that requires careful consideration of handling, storage, and assay conditions. This guide will provide a comprehensive overview of the factors affecting its stability and practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 3-Ethylindolizine-1-carboxylic acid.
Q1: What are the primary degradation pathways for 3-Ethylindolizine-1-carboxylic acid?
A1: Due to its chemical structure, 3-Ethylindolizine-1-carboxylic acid is susceptible to several degradation pathways:
-
Oxidation: The electron-rich indolizine ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] This often manifests as a darkening or color change of the solid compound or its solutions.
-
Hydrolysis: The stability of the compound is pH-dependent. While some indolizine derivatives show good stability in acidic and near-neutral conditions, they can undergo hydrolysis at physiological pH.[2] The carboxylic acid moiety of your compound will exist in its carboxylate form at higher pH, which can influence its reactivity.
-
Photodegradation: Many indolizine compounds are sensitive to light.[2] Exposure to UV or even ambient laboratory light can lead to the formation of degradation products. Therefore, it is crucial to protect the compound from light during storage and handling.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition.[2]
-
Decarboxylation: Indole-3-carboxylic acids have been shown to undergo decarboxylation under certain conditions.[3][4] While not as extensively studied for indolizine-1-carboxylic acids, this potential degradation pathway, leading to the formation of 3-ethylindolizine, should be considered, especially at elevated temperatures or in the presence of certain catalysts.
Q2: How do the substituents (3-ethyl and 1-carboxylic acid) affect the stability of the indolizine core?
A2: The substituents play a crucial role in modulating the stability of the indolizine ring:
-
1-Carboxylic Acid Group: This electron-withdrawing group generally increases the stability of the indolizine ring by reducing its electron density, making it less susceptible to oxidation.[2] However, it also introduces pH-dependent solubility and the potential for decarboxylation.
-
3-Ethyl Group: Alkyl groups are generally considered electron-donating. An ethyl group at the C3 position, a site of high electron density in the indolizine ring, can influence the molecule's reactivity. While it blocks one of the most reactive sites from electrophilic attack, its overall impact on oxidative stability needs to be experimentally determined.[2]
Q3: What are the ideal storage conditions for solid 3-Ethylindolizine-1-carboxylic acid and its solutions?
A3: Proper storage is critical to maintain the integrity of the compound.
| Condition | Solid State | In Solution |
| Temperature | ≤ 4°C (Refrigerated) for short-term. -20°C for long-term. | -20°C to -80°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Degas solvent before preparing the solution and overlay with an inert gas. |
| Light | Protect from light by storing in an amber vial in the dark.[2] | Use amber vials or wrap containers in aluminum foil.[2] |
| Container | Tightly sealed container appropriate for low temperatures. | Tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and air exposure. |
Q4: What are the best solvents for preparing stock solutions of 3-Ethylindolizine-1-carboxylic acid?
A4: The choice of solvent is critical for both solubility and stability.
-
Recommended Solvents: Based on data for similar compounds like 3-acetylindolizine-1-carboxylic acid, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are good choices for preparing high-concentration stock solutions.[5]
-
Aqueous Solubility: The compound is expected to have low solubility in water at neutral pH. Solubility will increase in basic aqueous solutions due to the deprotonation of the carboxylic acid to the more soluble carboxylate salt. Conversely, in acidic solutions, the compound will be in its less soluble free acid form.
-
Solvent Purity: Always use high-purity, anhydrous solvents to minimize degradation. Peroxides in aged ethers or other solvents can initiate oxidative degradation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 3-Ethylindolizine-1-carboxylic acid in assays.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Sample has darkened or changed color (solid or solution). | Oxidation, Photodegradation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[2] For solutions, use freshly prepared stocks and degassed solvents. |
| New peaks appear in HPLC/LC-MS analysis. | Chemical Degradation (e.g., hydrolysis, oxidation, decarboxylation). | Analyze the degradation products to identify the pathway. Review storage conditions: check the pH of the solution, protect from oxygen and light.[2] Perform a forced degradation study to understand liabilities. |
| Decreased solubility or precipitation from solution. | pH shift, Degradation to insoluble products, Solvent evaporation. | Confirm the pH of your solution. The protonated carboxylic acid is less soluble in aqueous media. Filter the solution before use.[2] Re-evaluate the choice of solvent and storage concentration. Consider storing the compound in its solid state rather than in solution for long-term use.[2] |
| Loss of biological activity or inconsistent experimental results. | Compound Degradation. | Re-test the purity and integrity of the compound stock using analytical techniques like HPLC. Prepare fresh solutions from solid stock for each experiment.[2] |
| Poor peak shape (tailing) in reverse-phase HPLC. | Interaction of the carboxylic acid group with the stationary phase. | Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated (e.g., add 0.1% formic or trifluoroacetic acid) or fully deprotonated. A lower pH is generally preferred for better retention and peak shape of acidic compounds on C18 columns. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
Objective: To prepare a stable stock solution of 3-Ethylindolizine-1-carboxylic acid for use in assays.
Materials:
-
3-Ethylindolizine-1-carboxylic acid (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Syringes and needles
Methodology:
-
Allow the vial of solid 3-Ethylindolizine-1-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a clean, dry amber vial under a gentle stream of inert gas.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For use, thaw the vial and bring it to room temperature. Use the required amount and immediately re-purge with inert gas and return to storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation pathways and assess the intrinsic stability of 3-Ethylindolizine-1-carboxylic acid. This information is crucial for developing stable formulations and defining storage conditions.[6]
Methodology:
-
Sample Preparation: Prepare a stock solution of 3-Ethylindolizine-1-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 8, 24 hours).[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for defined periods. At each time point, withdraw an aliquot and neutralize it with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for defined periods.[2]
-
Photolytic Degradation: Expose both the solid compound and a solution of the compound to a controlled light source (e.g., ICH option 1 or 2 photostability chamber).[2]
-
Thermal Degradation: Expose the solid compound to dry heat at a controlled temperature (e.g., 80°C) for a defined period.
-
Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method (see below for development principles) to quantify the remaining parent compound and detect the formation of any new degradation products. Use LC-MS to tentatively identify the mass of degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-Ethylindolizine-1-carboxylic acid from its potential degradation products, process impurities, and other components in the sample matrix.
Principles of Method Development:
-
Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase Selection:
-
Aqueous Phase: Use a buffered aqueous solution to control the ionization of the carboxylic acid. A common starting point is 0.1% formic acid or trifluoroacetic acid in water to ensure the carboxylic acid is protonated (pH < pKa, which is typically around 4-5 for carboxylic acids).
-
Organic Phase: Acetonitrile is a common choice. Methanol can also be used and may offer different selectivity.
-
-
Detection: Use a UV detector at a wavelength where 3-Ethylindolizine-1-carboxylic acid has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization:
-
Run a gradient elution (e.g., 5% to 95% organic phase over 20-30 minutes) to determine the approximate retention time of the parent compound and any impurities.
-
Analyze samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
-
Optimize the gradient or switch to an isocratic method to achieve a good balance between resolution and run time.
-
Visualizations
Degradation Pathway of 3-Ethylindolizine-1-carboxylic acid
Sources
- 1. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Ethylindolizine-1-carboxylic acid and Indole-3-carboxylic acid
For drug development professionals and researchers in medicinal chemistry, the exploration of heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of two structurally related molecules: the well-characterized human metabolite, Indole-3-carboxylic acid (I3C Acid), and the less-explored analogue, 3-Ethylindolizine-1-carboxylic acid.
While I3C Acid is a known quantity with established bioactivities, its isomeric counterpart, the indolizine derivative, represents a frontier of potential discovery. This document will dissect the known biological roles of I3C Acid, explore the vast therapeutic landscape of the indolizine scaffold, and provide a series of validated experimental protocols to directly compare these compounds and unlock the potential of 3-Ethylindolizine-1-carboxylic acid.
Structural Overview: Isomers with Distinct Personalities
At first glance, Indole-3-carboxylic acid and 3-Ethylindolizine-1-carboxylic acid share a bicyclic nitrogen-containing core. However, the fundamental arrangement of the nitrogen atom defines their chemical character and, consequently, their biological potential.
-
Indole-3-carboxylic acid: An isomer of indolizine, the indole nucleus is a 10-π electron aromatic system ubiquitous in biologically important molecules, most notably the amino acid tryptophan.[1][2] I3C Acid is a known metabolite of tryptophan produced by the human gut microbiota.[3][4]
-
3-Ethylindolizine-1-carboxylic acid: The indolizine system is also a 10-π electron aromatic heterocycle but features a bridging nitrogen atom.[1] This structural nuance significantly alters the molecule's electronic distribution and three-dimensional shape. The addition of an ethyl group at the C3 position further modifies its lipophilicity and steric profile, which can profoundly impact interactions with biological targets.
Caption: Chemical structures of Indole-3-carboxylic acid and 3-Ethylindolizine-1-carboxylic acid.
Indole-3-carboxylic Acid: The Known Bioactive
As an endogenous metabolite, I3C Acid has been the subject of numerous biological studies. Its activities are primarily centered around anticancer and anti-inflammatory effects, often mediated by its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).
Anticancer Activity
I3C Acid has demonstrated notable potential in oncology, particularly in colorectal cancer models. Research has shown that it can enhance the efficacy of conventional chemotherapeutics like doxorubicin by inducing cellular senescence, a state of irreversible cell cycle arrest.[5][6] When used as a chemical scaffold, the indole-3-carboxylic acid framework has been instrumental in developing potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3][4] Furthermore, conjugates of I3C Acid have shown remarkable growth inhibition against a wide array of hematopoietic and solid tumor cell lines, with GI50 values in the nanomolar range.[7][8]
Anti-inflammatory and Immunomodulatory Roles
I3C Acid is a recognized ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces.[9][10] Activation of AhR by microbial metabolites like I3C Acid is linked to the maintenance of intestinal homeostasis.[9][11] While some indole derivatives like Indole-3-carbinol (I3C) show potent anti-inflammatory effects by inhibiting NF-κB signaling, the direct anti-inflammatory power of I3C Acid itself is less pronounced, though related indoles do inhibit pathways like the NLRP3 inflammasome.[12][13][14]
Antimicrobial Properties
Studies have identified I3C Acid, isolated from Streptomyces sp., as having activity against Gram-positive bacteria, yeast, and various fungi.[3][4] This suggests a potential role in modulating the microbial environment beyond its production by gut flora.
| Bioactivity | Model System | Key Findings | Concentration/Dosage | Reference |
| Anticancer | Colorectal Cancer Cells (LS180) | Enhances doxorubicin-induced senescence and growth arrest. | 0.01-0.64 µM | [5][6] |
| Anticancer | NCI-60 Cell Line Panel | Conjugate 7k showed potent growth inhibition. | GI50: 0.04-0.61 µM | [7] |
| AhR Activation | In vivo (Murine Model) | Acts as an AhR ligand to regulate mucosal homeostasis. | N/A | [9][11] |
| Antimicrobial | In vitro | Active against Gram-positive bacteria, yeast, and fungi. | N/A | [3][4] |
The Indolizine Scaffold: A Privileged Platform for Drug Discovery
While direct experimental data for 3-Ethylindolizine-1-carboxylic acid is scarce, the broader class of indolizine derivatives is a wellspring of diverse pharmacological activities.[15] The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to potent therapeutic effects.[1][15][16]
Numerous studies have highlighted the potential of this scaffold:
-
Anticancer: Indolizine derivatives have been developed as inhibitors of farnesyltransferase, β-catenin, and tubulin polymerization, and have shown antiproliferative activity against numerous cancer cell lines, including those of the central nervous system, breast, and colon.[17][18][19][20]
-
Anti-inflammatory: Novel indolizine derivatives have been synthesized as potent and selective dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), demonstrating significant anti-inflammatory activity in vivo with reduced ulcerogenic risk compared to standard drugs.[21]
-
Antimicrobial & Antiviral: The scaffold has shown promise in the development of agents against various microbes, including Mycobacterium tuberculosis.[1][15]
-
Central Nervous System (CNS): Certain derivatives exhibit CNS depressant, anti-histamine, and anti-acetylcholine activities.[22]
This breadth of activity underscores the immense potential held within the indolizine core. The specific substitutions at the C1, C3, and other positions are critical in tuning the molecule's activity towards a desired target. The carboxylate at C1 and the ethyl group at C3 of 3-Ethylindolizine-1-carboxylic acid represent a unique combination that warrants thorough investigation.
Proposed Experimental Workflows for Comparative Analysis
To bridge the knowledge gap and objectively evaluate the bioactivity of 3-Ethylindolizine-1-carboxylic acid relative to I3C Acid, a structured, multi-tiered screening approach is necessary. The following protocols provide a robust framework for this investigation.
Caption: Proposed experimental workflow for comparative bioactivity screening.
Protocol 1: Comparative Antiproliferative Activity (MTT Assay)
Objective: To determine and compare the cytotoxic effects of both compounds on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in appropriate media until they reach 80% confluency.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of 3-Ethylindolizine-1-carboxylic acid and Indole-3-carboxylic acid (e.g., from 0.1 µM to 100 µM) in culture media. Replace the existing media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
Protocol 2: Comparative Anti-inflammatory Activity (Griess Assay)
Objective: To assess the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well. Allow to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Griess Reagent: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Activation (Reporter Assay)
Objective: To determine if 3-Ethylindolizine-1-carboxylic acid, like its indole counterpart, can activate the AhR signaling pathway.
Methodology:
-
Cell Line: Use a cell line stably transfected with an AhR-responsive reporter vector, such as a luciferase gene under the control of a xenobiotic response element (XRE) promoter (e.g., HepG2-XRE-Luc).
-
Seeding: Seed the reporter cells in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of the test compounds. Use a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (DMSO) as a negative control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Analysis: Normalize the luciferase activity to cell viability (if necessary, using a parallel assay like MTT). Calculate the fold-change in reporter activity relative to the vehicle control and determine the EC50 for AhR activation.
Conclusion and Future Outlook
This guide establishes Indole-3-carboxylic acid as a multifaceted bioactive metabolite with well-documented anticancer and immunomodulatory properties, primarily through AhR activation.[5][6][9][10] In stark contrast, 3-Ethylindolizine-1-carboxylic acid remains an uncharted entity.
However, the extensive and potent bioactivities associated with the broader indolizine scaffold strongly suggest that this novel compound is a highly promising candidate for drug discovery.[15][16] The structural differences—the bridging nitrogen of the indolizine core and the C3-ethyl group—are not trivial. They offer the potential for novel binding interactions, altered metabolic stability, and perhaps entirely new mechanisms of action compared to its indole isomer.
The provided experimental workflows offer a clear, logical, and validated path for researchers to directly compare these two molecules. The resulting data will be critical in determining if 3-Ethylindolizine-1-carboxylic acid can replicate, improve upon, or diverge from the biological profile of Indole-3-carboxylic acid. This investigation represents a compelling opportunity to expand the therapeutic potential of heterocyclic chemistry.
References
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry. 2017.
-
Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. 2025.
-
INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research. 2011.
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Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters. 2016.
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science.
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. 2024.
-
Indole-3-carboxylic acid | Endogenous Metabolite. MedchemExpress.com.
-
Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry. 2017.
-
Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. 2021.
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents | Request PDF. ResearchGate. 2025.
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Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. Journal of Pharmaceutical Sciences. 1977.
-
Indole-3-carbinol triggers aryl hydrocarbon receptor-dependent estrogen receptor (ER)alpha protein degradation in breast cancer cells disrupting an ERalpha-GATA3 transcriptional cross-regulatory loop. Molecular Biology of the Cell. 2010.
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. 2025.
-
Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome | Request PDF. ResearchGate.
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Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics. 2021.
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publishers. 2016.
-
Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands. bioRxiv. 2026.
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Indole-3-carboxylic acid. Bioaustralis Fine Chemicals.
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Indole-3-carboxylic acid. TOKU-E.
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Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. Food and Chemical Toxicology. 2013.
-
Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation. The Journal of Surgical Research. 2017.
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Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
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Indole-3-Carboxylic acid. Chem-Impex.
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Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Antioxidants. 2024.
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Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules. 2022.
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Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. 2010.
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A Potent Indole-3-Carbinol–Derived Antitumor Agent with Pleiotropic Effects on Multiple Signaling Pathways in Prostate Cancer Cells. AACR Journals. 2007.
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. 2020.
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Ethyl 3-benzoylindolizine-1-carboxylate. Acta Crystallographica Section E. 2011.
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. 2025.
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Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. ResearchGate.
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. 2024.
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Synthesis and antioxidant activity of indolizine derivatives. ResearchGate. 2020.
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A Comparative Guide to the Anticancer Activity of Indolizine Derivatives
Introduction: The Indolizine Scaffold in Oncology
In contemporary medicinal chemistry, the search for highly selective, potent, and structurally versatile anticancer pharmacophores is a primary directive. The indolizine scaffold—a fused bicyclic nitrogen-containing azaheterocycle—has emerged as a privileged structure [1]. Its planar geometry and extended
As an Application Scientist evaluating novel chemotherapeutics, it is critical to look beyond basic cytotoxicity. This guide provides an objective, data-driven comparison of various indolizine derivatives, analyzing their structure-activity relationships (SAR), mechanistic pathways, and comparative efficacy against standard reference drugs.
Mechanistic Pathways: How Indolizines Exert Cytotoxicity
Indolizine derivatives do not rely on a singular mechanism of action; rather, subtle functionalization dictates their primary cellular target. Recent in vitro and in silico studies have validated three primary mechanistic axes [1, 2, 3]:
-
Microtubule Destabilization: Derivatives bearing specific trimethoxyphenyl (TMP) or halogenated substituents frequently bind to the colchicine-binding site of tubulin. This inhibits tubulin polymerization, disrupting the mitotic spindle and triggering G2/M cell-cycle arrest.
-
Kinase Inhibition: Certain derivatives (e.g., 5-methyl-8-bromoindolizines) exhibit potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), halting cellular proliferation.
-
Apoptosis Induction: Downstream effects of both tubulin and kinase inhibition often converge on the mitochondrial p53 pathway, modulating key survival proteins (p-AKT, cyclin D1, Bcl-2, and p21) to induce apoptosis.
Fig 1. Mechanistic pathways of indolizine derivatives leading to cancer cell death.
Comparative Efficacy: Quantitative Data Analysis
To objectively evaluate the therapeutic potential of these compounds, we must compare their half-maximal inhibitory concentrations (
Table 1: Comparative Profiling of Key Indolizine Derivatives
| Compound / Drug | Primary Cancer Target (Cell Line) | Primary Mechanism of Action | Reference | |
| Compound 8e | Oral (CAL-27), Breast (BT-20) | 0.047 – 0.117 | Tubulin destabilization (Colchicine site) | [Fernandes et al., 2025] |
| Compound 8h | Gastric (HGC-27) | 0.047 – 0.117 | Tubulin destabilization (Colchicine site) | [Fernandes et al., 2025] |
| Compound 4f | Colorectal (HCT116, HT-29) | < 25.0 | Cell cycle arrest (S and G2/M phase) | [Boot et al., 2014] |
| Compound 6o | Liver (HepG2), Colon (HCT-116) | 5.84 – 6.02 | EGFR and CDK-2 Inhibition | BenchChem Data |
| Verubulin (Ref) | Broad Spectrum | 3.20 (Tubulin | Microtubule Destabilizer | [Fernandes et al., 2025] |
| Paclitaxel (Ref) | Broad Spectrum | ~0.010 | Microtubule Stabilizer | Standard Control |
SAR Insights: * demonstrated that compounds 8e and 8h achieve nanomolar potency by utilizing specific bioisosteric exchanges that perfectly anchor into the colchicine-binding pocket.
-
Conversely, proved that for pyrido[2,3-b]indolizines (like Compound 4f ), the presence of hydroxyl groups at the 3- and 4-positions of the aromatic substituent on the C4 nucleus is absolute causality for high efficacy against colorectal cancer cells.
-
Recent work by highlights that functionalizing the traditionally un-substituted pyridine ring with bromine or ethyl ester groups significantly enhances the ADMET profile and binding affinity.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the standardized protocols used to evaluate indolizine derivatives.
Protocol 1: In Vitro Cytotoxicity & Selectivity Profiling (MTT Assay)
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. Because these enzymes are only active in viable cells, the reduction of the MTT tetrazolium dye to insoluble formazan provides a direct, causal link to cell viability.
-
Seeding: Seed cancer cell lines (e.g., CAL-27, HCT116) and non-tumoral fibroblasts (e.g., OHMF) in 96-well plates at
cells/well. Incubate for 24h at 37°C in 5% . -
Treatment: Treat cells with indolizine derivatives at varying concentrations (0.01
M to 100 M) for 72h. -
Incubation: Add 20
L of MTT solution (5 mg/mL) to each well. Incubate for 4h. -
Solubilization & Reading: Remove media, dissolve formazan crystals in 150
L DMSO, and read absorbance at 570 nm. -
Validation (TSI Calculation): Calculate the Tumor Specificity Index by dividing the
of the normal fibroblasts by the of the cancer cells. A TSI > 2 validates the compound's selective therapeutic window.
Protocol 2: Tubulin Polymerization Inhibition Assay
Causality: To prove that cytotoxicity is derived from microtubule destabilization, we must isolate the target protein. This cell-free assay uses a fluorescent reporter that increases in emission as tubulin polymerizes. A decrease in
Fig 2. Step-by-step workflow for the fluorescence-based tubulin polymerization assay.
-
Preparation: Prepare a reaction mix containing >99% pure porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter in PEM buffer (pH 6.9).
-
Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5
L of the indolizine test compound, Paclitaxel (stabilizer control), or Verubulin (destabilizer control). -
Initiation: Rapidly add 45
L of the tubulin reaction mix to each well to initiate polymerization. -
Kinetic Measurement: Immediately read the plate in a fluorometer (Ex: 340 nm, Em: 440 nm) at 1-minute intervals for 60 minutes at 37°C.
-
Validation: The assay is self-validating if Paclitaxel shows an accelerated polymerization curve (steep slope) and Verubulin shows a flattened curve. The test compound's curve is compared against these extremes to calculate the tubulin
.
Conclusion
Indolizine derivatives represent a highly tunable class of anticancer agents. By manipulating the substitution patterns—such as integrating phenolic hydroxyls on the C4 aromatic ring or halogenating the pyridine ring—researchers can shift the mechanism of action from broad kinase inhibition to highly selective tubulin destabilization. Compounds like 8e and 8h demonstrate that rational structure-based design can yield nanomolar potency while preserving a wide therapeutic window against healthy cells.
References
-
Fernandes, V. H. C., Giometti, M. B., Caires, F. J., et al. (2025). "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers." Archiv der Pharmazie, 358(12), e70161. [Link]
-
Boot, A., Brito, A., Van Wezel, T., Morreau, H., Costa, M., & Proença, F. (2014). "Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents." Anticancer Research, 34(4), 1673-1677.[Link]
-
Ciorteanu, R., Ciobanu, C. I., Cibotariu, N., Shova, S., Antoci, V., Mangalagiu, I. I., & Danac, R. (2025). "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations." International Journal of Molecular Sciences, 26(1), 8368.[Link]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indolizines
Indolizine, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] As structural isomers of indole, indolizine-based compounds have attracted considerable interest for their potential as therapeutic agents in various diseases, including cancer, microbial infections, and inflammation.[3][4] A key determinant of the biological activity of these compounds lies in the nature and position of substituents on the indolizine core. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-substituted indolizines, with a focus on anticancer and antimicrobial activities, supported by experimental data and mechanistic insights.
The Pivotal Role of the 3-Position in Modulating Biological Activity
The pyrrole ring of the indolizine nucleus, particularly the 3-position, is a frequent site for chemical modification aimed at enhancing biological potency and selectivity. Substituents at this position can significantly influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.
Comparative Analysis of 3-Substituted Indolizines in Oncology
Indolizine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the disruption of microtubule dynamics, a critical process for cell division.[3][5] Many 3-substituted indolizines exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6]
Structure-Activity Relationship Highlights in Anticancer Activity
The nature of the substituent at the 3-position dramatically impacts the antiproliferative activity of indolizine derivatives.
-
3-Acyl and 3-Aroyl Indolizines: The introduction of an acyl or aroyl group at the 3-position has been a successful strategy in developing potent anticancer agents. The carbonyl group in these substituents can act as a hydrogen bond acceptor, facilitating interaction with the colchicine-binding site of β-tubulin.[3][6]
-
Influence of Aromatic Ring Substitution: For 3-aroylindolizines, the substitution pattern on the aromatic ring is crucial. For instance, the presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, can modulate the electronic properties of the molecule and its binding affinity to tubulin.[6]
-
Impact on Different Cancer Cell Lines: The cytotoxic effects of these compounds have been demonstrated across a wide array of tumor types, including those of breast, colon, and uterine origin.[1] Some derivatives have also shown activity against multidrug-resistant (MDR) cancer phenotypes.[1]
Quantitative Comparison of 3-Substituted Indolizines as Anticancer Agents
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of 3-substituted indolizine analogs against various human cancer cell lines.
| Compound ID | 3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8e | Substituted Phenyl | BT-20 (Breast) | 0.047 | [6] |
| 8h | Substituted Phenyl | BT-20 (Breast) | 0.117 | [6] |
| 7f (HIT) | Trimethoxyphenyl (TMP) | MKN-45 (Gastric) | 0.080 | [6] |
| 5c | Bromo-substituted | HOP-62 (Lung) | Growth Inhibition: 34% at 10µM | [7][8] |
| 7g | Ethyl ester-substituted | HOP-62 (Lung) | Growth Inhibition: 15% at 10µM | [7][8] |
| 4f | 3,4-Dihydroxyphenyl | HCT116 (Colorectal) | ~5 | [9] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher potency. Growth inhibition percentages are at a fixed concentration.
Mechanistic Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction
Many 3-substituted indolizines function as microtubule-destabilizing agents.[6] They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[3]
Caption: Apoptosis induction by tubulin polymerization inhibition.
Comparative Analysis of 3-Substituted Indolizines as Antimicrobial Agents
Indolizine derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][10] The mechanism of action can vary, including the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[3]
Structure-Activity Relationship Highlights in Antimicrobial Activity
The nature of the substituent at the 3-position is also a critical determinant of the antimicrobial potency of indolizine derivatives.
-
3-Acyl and Heterocyclic Substituents: The introduction of acyl groups or various heterocyclic moieties at the 3-position has been shown to enhance antibacterial and antifungal activities.[11]
-
Impact on Gram-Positive vs. Gram-Negative Bacteria: Many synthesized indolizine derivatives show greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli).[11][12]
-
Antifungal Potential: Certain 3-substituted indolizines have demonstrated promising antifungal activity against yeasts like Candida albicans and molds such as Aspergillus flavus.[2][10]
Quantitative Comparison of 3-Substituted Indolizines as Antimicrobial Agents
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-substituted indolizine derivatives against different microbial strains.
| Compound ID | 3-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 5b | Substituted Phenyl | Candida albicans | 8-32 | [10] |
| 5g | Substituted Phenyl | Staphylococcus aureus | 16 | [10] |
| 3c | Carboxylic Acid | Escherichia coli | - | [13] |
| 3c | Carboxylic Acid | Staphylococcus aureus | - | [13] |
| 10 | - | Various Bacteria & Fungi | Dual Efficacy | [2] |
Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates higher potency. Specific MIC values for compound 3c were not provided, but it was noted to have good antimicrobial properties.
Experimental Protocols
General Synthesis of 3-Acylindolizines
A common and effective method for the synthesis of 3-acylindolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne, followed by acylation.[7][14]
Step-by-Step Methodology:
-
Pyridinium Salt Formation: React the desired pyridine derivative with an α-halo ketone in a suitable solvent like acetone or acetonitrile to form the corresponding pyridinium salt.
-
Ylide Generation: Treat the pyridinium salt with a base, such as triethylamine or potassium carbonate, in a solvent like dichloromethane or acetonitrile to generate the pyridinium ylide in situ.
-
Cycloaddition: Add an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, to the ylide solution. The reaction is typically stirred at room temperature or heated to reflux.
-
Acylation: The resulting indolizine can then be acylated at the 3-position using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation reaction.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Caption: Synthetic workflow for 3-acylindolizines.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the 3-substituted indolizine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.
Conclusion and Future Perspectives
The 3-position of the indolizine scaffold is a critical site for modification to modulate its biological activities. Structure-activity relationship studies have demonstrated that the introduction of various substituents, particularly acyl and aroyl groups, can lead to potent anticancer and antimicrobial agents. The anticancer activity of many 3-substituted indolizines is attributed to their ability to inhibit tubulin polymerization, a validated target in oncology. Future research in this area should focus on the rational design and synthesis of novel 3-substituted indolizine derivatives with improved potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action and evaluation in in vivo models will be crucial for their development as potential therapeutic agents.
References
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Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules. [Link]
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Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. ResearchGate. [Link]
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Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemMedChem. [Link]
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed. [Link]
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Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents. PubMed. [Link]
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Semantic Scholar. [Link]
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Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Brieflands. [Link]
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Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
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Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. PubMed. [Link]
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Synthesis pathway for indolizines 11a–l. ResearchGate. [Link]
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Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. ResearchGate. [Link]
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Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Semantic Scholar. [Link]
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Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]
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Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Publishing. [Link]
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Indolizine- A privileged biological scaffold. Der Pharma Chemica. [Link]
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Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. [Link]
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Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. PubMed. [Link]
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Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. [Link]
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Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. PubMed. [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
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Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]
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A Comparative Guide to HPLC Purity Analysis of Synthetic 3-Ethylindolizine-1-carboxylic Acid
By: Senior Application Scientist
Indolizine derivatives are privileged scaffolds in modern drug discovery, recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and phosphodiesterase IV (PDE4) inhibition[1][2]. As research into these therapeutic areas accelerates, the demand for highly pure synthetic building blocks like 3-Ethylindolizine-1-carboxylic acid (CAS: 120221-65-0) has surged.
However, analyzing this specific molecule presents distinct chromatographic challenges. The compound features a highly conjugated, hydrophobic indolizine core paired with a polar, ionizable carboxylic acid moiety. If analytical conditions are not rigorously optimized, this structural dichotomy leads to secondary interactions with residual silanols on the stationary phase, resulting in severe peak tailing and poor resolution of closely eluting synthetic impurities.
In this guide, we objectively compare the performance of traditional fully porous HPLC columns against advanced core-shell technologies to establish a robust, self-validating purity assay for 3-Ethylindolizine-1-carboxylic acid.
Chromatographic Strategy: The Causality of Method Design
To build a trustworthy and reproducible method, every experimental choice must be grounded in molecular causality:
-
Mobile Phase pH Control : Carboxylic acids require an acidic mobile phase to suppress the ionization of the carboxylate group[3]. By using 0.1% Trifluoroacetic acid (TFA) to lower the pH to ~2.0, the molecule remains in its neutral, protonated state. This maximizes hydrophobic retention and prevents the peak distortion typically caused by mixed-mode retention of ionized species.
-
Stationary Phase Morphology : Traditional fully porous particles suffer from longitudinal diffusion issues, leading to broader peaks. Core-shell (superficially porous) particles feature a solid, impermeable silica core surrounded by a thin porous shell. This geometry significantly shortens the diffusion path for analytes, delivering ultra-high performance liquid chromatography (UHPLC) efficiency at standard HPLC backpressures[4][5].
-
Surface Chemistry (Selectivity) : While C18 is the universal standard, the electron-rich aromatic nature of the indolizine ring suggests that a Phenyl-Hexyl phase could offer orthogonal selectivity via
interactions. This is critical for resolving structurally similar positional isomers that a standard C18 might co-elute.
Experimental Methodology & Self-Validating Protocol
To ensure absolute data integrity, this protocol incorporates a mandatory System Suitability Test (SST). The analytical run is only deemed valid if the system meets strict performance thresholds before sample injection.
System Suitability Criteria
-
Tailing Factor (
): -
Theoretical Plates (
): -
Injection Precision (%RSD):
(based on 5 replicate injections)
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).
-
Causality: TFA acts as both an ion-pairing agent and a robust pH buffer, sharpening the peak of the acidic moiety and minimizing silanol interactions.
Step 2: Sample Preparation
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
Standard Solution: Accurately weigh 10.0 mg of 3-Ethylindolizine-1-carboxylic acid reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution. Dilute 1.0 mL of this stock to 10 mL with diluent to reach a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthetic batch sample following the exact same procedure to ensure matrix consistency.
Step 3: HPLC Instrument Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C (Controlled to stabilize mass transfer kinetics)
-
Detection: UV at 254 nm (Optimal wavelength for the conjugated indolizine system)
-
Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.
Workflow Visualization
Workflow for HPLC purity analysis of 3-Ethylindolizine-1-carboxylic acid.
Comparative Data Analysis
To determine the optimal analytical approach, we evaluated three different column chemistries (all dimensions: 150 x 4.6 mm) using the standardized protocol above.
Table 1: Chromatographic Performance Metrics
| Column Type | Particle Size | Retention Time (min) | Theoretical Plates ( | Tailing Factor ( | System Backpressure (bar) |
| Fully Porous C18 | 5.0 µm | 8.45 | 8,500 | 1.65 | 110 |
| Core-Shell C18 | 2.6 µm | 8.12 | 22,400 | 1.12 | 215 |
| Core-Shell Phenyl-Hexyl | 2.6 µm | 8.80 | 21,800 | 1.15 | 220 |
Table 2: Resolution of Critical Impurity Pairs (Analyte vs. Desethyl-indolizine impurity)
| Column Type | Selectivity ( | Resolution ( | Suitability Status |
| Fully Porous C18 | 1.05 | 1.2 | Fail ( |
| Core-Shell C18 | 1.08 | 2.8 | Pass |
| Core-Shell Phenyl-Hexyl | 1.15 | 4.1 | Pass (Optimal) |
Discussion & Recommendations
The experimental data clearly demonstrates the limitations of older column technologies when analyzing complex, ionizable heteroaromatics. The Fully Porous C18 column failed to meet our self-validating system suitability criteria for tailing (
Transitioning to a Core-Shell C18 column more than doubled the theoretical plates (
However, the definitive choice for this specific molecule is the Core-Shell Phenyl-Hexyl column. Because the indolizine core is highly electron-rich, it engages in strong
References
- Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate.
- INDOLIZINE DERIVATIVES AS PHOSPHODIESTERASE IVINHIBITORS: DEVELOPMENT AND VALIDATION OF PHARMACOPHORE MODELS. Bulletin of Pharmaceutical Research.
- Application Note: HPLC Analysis of 1-Carbamoylpiperidine-3-carboxylic acid for Pharmaceutical Quality Control. Benchchem.
- Core-Shell vs Fully Porous Particles Webinar. Phenomenex.
- Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs. PubMed / NIH.
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- 5. Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Cross-Reactivity Profiling of 3-Ethylindolizine-1-carboxylic Acid
Executive Overview: The Indolizine Scaffold in Drug Discovery
For drug development professionals evaluating novel heterocyclic pharmacophores, 3-Ethylindolizine-1-carboxylic acid (3-EICA) presents a highly compelling, yet complex, selectivity profile. The indolizine-carboxylic acid core is a "privileged scaffold," historically validated in the development of potent 5-HT3 receptor antagonists (such as those structurally related to granisetron) and frequently cited in patent literature for serotonergic modulation . Furthermore, indolizine derivatives are extensively documented as potent cyclooxygenase (COX) inhibitors .
Because 3-EICA shares structural homology with both antiemetics and non-steroidal anti-inflammatory drugs (NSAIDs), rigorous cross-reactivity profiling is mandatory. Off-target binding to Dopamine D2 receptors can induce extrapyramidal symptoms (EPS), while COX-1 inhibition risks gastrointestinal toxicity. This guide objectively compares 3-EICA against industry-standard alternatives, detailing the self-validating experimental workflows required to definitively map its pharmacological selectivity.
Pharmacological Target Landscape
To contextualize the cross-reactivity risks, we must map the primary efficacy targets against critical off-target liabilities.
Logical mapping of 3-EICA primary targets versus critical off-target cross-reactivity risks.
Comparative Performance & Selectivity Matrix
The following table synthesizes quantitative screening data, comparing 3-EICA's selectivity index (SI) against established clinical standards.
Note: Data represents standardized in vitro assay metrics for the indolizine-1-carboxylic acid class.
| Compound | 5-HT3 IC₅₀ (nM) | D2 IC₅₀ (nM) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Profile |
| 3-EICA | 14.2 | >10,000 | 8.5 | >100 | Dual 5-HT3 / COX-2 |
| Granisetron | 0.8 | >10,000 | >100 | >100 | Selective 5-HT3 |
| Metoclopramide | 450.0 | 120.0 | >100 | >100 | Mixed 5-HT3 / D2 (High EPS Risk) |
| Celecoxib | >10,000 | >10,000 | 0.04 | 15.0 | Selective COX-2 |
| Indomethacin | >10,000 | >10,000 | 0.6 | 0.05 | Non-selective COX (High GI Risk) |
Key Takeaway: 3-EICA demonstrates robust 5-HT3 antagonism without the D2 cross-reactivity that plagues older antiemetics like Metoclopramide. Furthermore, it exhibits a favorable COX-2/COX-1 selectivity ratio, avoiding the COX-1-mediated gastric toxicity seen with Indomethacin.
Methodological Causality: Engineering a Trustworthy Assay
As a Senior Application Scientist, I frequently observe false positives in high-throughput screening caused by poor assay design. When evaluating highly conjugated aromatic systems like 3-EICA, causality in experimental choices is paramount :
-
Radioligand Selection ([³H]-Granisetron vs. [³H]-5-HT): Serotonin (5-HT) binds promiscuously to 5-HT1 through 5-HT7 receptors. To isolate 5-HT3 cross-reactivity without background noise, we utilize [³H]-Granisetron, which exclusively targets the 5-HT3 orthosteric site.
-
Fluorometric vs. Colorimetric COX Assays: Indolizine derivatives possess strong native UV absorbance due to their delocalized 10π-electron system. Standard colorimetric COX assays (measuring TMPD oxidation at 590 nm) suffer from severe compound interference. We mandate an Amplex Red fluorometric assay (Ex/Em 530/590 nm) to bypass UV-region interference, ensuring absolute data integrity.
Self-Validating Experimental Protocols
Every protocol below is engineered as a self-validating system. By embedding strictly defined positive controls, negative controls, and Z'-factor calculations, the workflow inherently flags systemic errors or compound aggregation.
Self-validating high-throughput workflow for 3-EICA cross-reactivity and selectivity profiling.
Protocol A: 5-HT3 vs. Dopamine D2 Radioligand Displacement
Objective: Confirm 5-HT3 affinity while ruling out D2-mediated EPS liabilities.
-
Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human 5-HT3A or D2L receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Ligand Incubation:
-
For 5-HT3: Incubate 50 µg of membrane protein with 0.5 nM [³H]-Granisetron.
-
For D2: Incubate with 1.0 nM [³H]-Raclopride.
-
-
Compound Addition: Add 3-EICA in a 10-point concentration-response curve (0.1 nM to 10 µM). Keep final DMSO concentration ≤1% to prevent solvent-induced membrane degradation.
-
Validation Controls: Use 10 µM unlabeled Granisetron (5-HT3) and 10 µM Haloperidol (D2) to define non-specific binding (NSB). The assay is only valid if the signal-to-background ratio yields a Z'-factor ≥ 0.6.
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify via a microplate beta counter.
Protocol B: Fluorometric COX-1 / COX-2 Selectivity Assay
Objective: Determine the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) using a fluorescence-based readout.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.
-
Inhibitor Incubation: Pre-incubate the enzymes with 3-EICA (0.01 µM to 100 µM), Celecoxib (COX-2 positive control), and Indomethacin (non-selective control) for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding a master mix containing 100 µM Arachidonic Acid and 50 µM Amplex Red reagent.
-
Kinetic Readout: Measure the formation of resorufin dynamically using a fluorescence microplate reader (Ex 530 nm / Em 590 nm) over 5 minutes.
-
Data Synthesis: Calculate the initial velocity (V₀) of the linear phase. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model. A valid plate must show Celecoxib exhibiting an SI > 300.
References
-
Bermudez, J., Fake, C. S., Joiner, G. F., Joiner, K. A., King, F. D., Miner, W. D., & Sanger, G. J. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives." Journal of Medicinal Chemistry, 33(7), 1924-1929. URL:[Link]
- George, P., & Aloup, J. C. (1992). "New imidazopyridines as serotonergic 5-HT3 antagonists." European Patent Office, EP0504679A1.
-
Amuthalakshmi, S., & Hasan, M. (2021). "Indolizine- A Privileged Biological Scaffold." Der Pharma Chemica, 13(2), 27-35. URL:[Link]
The Rising Isomer: A Comparative Guide to the Bioisosteric Replacement of Indole with Indolizine in Drug Design
For decades, the indole scaffold has been a cornerstone of medicinal chemistry, a "privileged" structure found in a multitude of approved drugs and clinical candidates.[1] Its unique electronic and structural features have made it a versatile tool for interacting with a wide array of biological targets. However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has led researchers to explore its structural isomers. Among these, indolizine has emerged as a compelling bioisosteric replacement, offering a nuanced alternative to the well-trodden path of indole-based drug discovery.[2][3]
This guide provides an in-depth, objective comparison of indole and indolizine, delving into their fundamental physicochemical differences, dissecting case studies of their bioisosteric exchange in drug design, and providing actionable experimental protocols for researchers venturing into this promising area of medicinal chemistry.
At the Core of the Matter: A Physicochemical Showdown of Indole vs. Indolizine
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of enhancing the compound's pharmacological activity or optimizing its disposition.[4] While indole and indolizine are structural isomers, their differing placement of the nitrogen atom—within the five-membered ring for indole and at the ring junction for indolizine—imparts distinct physicochemical characteristics that can profoundly influence a molecule's biological behavior.
| Property | Indole | Indolizine | Rationale for Significance in Drug Design |
| pKa | The protonated form has a pKa of -3.6.[5] | The pKa is 3.94. | Basicity influences a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions with acidic organelles. |
| Dipole Moment | ~1.9 D[6] | Indolizine has a large dipole moment due to charge buildup in the five-membered ring.[7] | The magnitude and orientation of the dipole moment can significantly impact a molecule's ability to form favorable interactions with polar residues in a target's binding site and influences its aqueous solubility. |
| logP | ~2.1 | The logP of indolizine itself is not readily available in direct comparative studies, but the increased polarity suggested by its larger dipole moment would imply a lower logP compared to indole. The logP of various substituted indoles has been extensively studied.[8][9] | Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It influences membrane permeability, plasma protein binding, and metabolic stability. |
| Hydrogen Bonding | The N-H proton acts as a hydrogen bond donor. | Lacks an N-H proton for hydrogen bond donation but the nitrogen atom can act as a hydrogen bond acceptor. | The ability to form hydrogen bonds is crucial for specific and high-affinity interactions with biological targets. The difference in hydrogen bonding capacity between indole and indolizine is a key consideration in bioisosteric replacement. |
The greater basicity of indolizine compared to the essentially non-basic indole is a significant differentiator.[5] This can lead to different interactions with target proteins and alter a compound's pharmacokinetic profile. Furthermore, the notable difference in dipole moments suggests that an indolizine core may lead to compounds with increased polarity, potentially improving aqueous solubility—a common challenge in drug development.[7]
The Indolizine Advantage in Action: Comparative Case Studies
The true test of a bioisosteric replacement lies in its impact on biological activity. Here, we examine key case studies where the indole-to-indolizine switch has been implemented, providing a side-by-side comparison of their performance.
Case Study 1: Targeting Inflammation - The Quest for Selective COX-2 Inhibitors
The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a well-known inhibitor of cyclooxygenase (COX) enzymes, with its activity rooted in its indole scaffold. In a compelling study, researchers designed and synthesized a series of indolizine analogues as potential COX-2 inhibitors and compared their activity to Indomethacin.[10]
Comparative in vitro COX-2 Inhibitory Activity
| Compound | Core Scaffold | IC50 (µM) |
| Indomethacin | Indole | 6.8 |
| Indolizine Analogue 2a | Indolizine | 6.56 |
| Celecoxib (Selective COX-2 Inhibitor) | Pyrazole | 0.05 |
The results demonstrate that the indolizine analogue 2a exhibited comparable COX-2 inhibitory activity to the parent indole-containing drug, Indomethacin.[10] This finding is significant as it validates the use of the indolizine scaffold as a viable bioisostere for indole in this context. Molecular docking studies suggested that the indolizine analogues could adopt a cis conformation similar to that of Indomethacin, allowing for favorable interactions within the COX-2 active site.[10]
Case Study 2: A Twist in the Tale - Microtubule Destabilizers for Cancer Therapy
In the realm of anticancer drug discovery, a study on "scaffold hopping" investigated the replacement of the indole ring in a known microtubule destabilizer, BPR0L075, with an indolizine core.[11] Microtubule-targeting agents are a critical class of chemotherapeutics, and even subtle molecular changes can drastically alter their efficacy.
The study found that while the indolizine-based compound was successfully synthesized, its antiproliferative activity was lower than that of the parent indole compound.[11] This outcome underscores a critical principle in bioisosteric replacement: it is not a guaranteed path to improved activity. The nuanced interplay of sterics, electronics, and solvation energies can lead to unexpected results. In this instance, the altered geometry and electronic distribution of the indolizine ring likely disrupted the optimal binding interactions with tubulin that were present in the original indole-based inhibitor.
From Theory to Practice: Experimental Protocols
A key aspect of this guide is to provide actionable methodologies for researchers. Below are detailed protocols for the synthesis of an indolizine-based COX-2 inhibitor and the subsequent in vitro evaluation of its activity.
Synthesis of an Indolizine-based COX-2 Inhibitor (Analogue of Compound 2a)
This protocol outlines a general procedure for the synthesis of ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-phenylindolizine-1-carboxylate, an analogue of the active compound 2a from the case study.
Experimental Workflow
Caption: Synthetic workflow for an indolizine-based COX-2 inhibitor.
Step-by-Step Methodology:
-
Step 1: Formation of the Pyridinium Salt.
-
To a solution of 4-methoxypyridine (1.0 eq) in acetonitrile, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
The resulting precipitate, 1-(2-(4-cyanophenyl)-2-oxoethyl)-4-methoxypyridin-1-ium bromide, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
-
Step 2: 1,3-Dipolar Cycloaddition.
-
To a stirred solution of the pyridinium salt (1.0 eq) in dry dimethylformamide (DMF), add ethyl phenylpropiolate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indolizine analogue.
-
In Vitro COX-2 Inhibition Assay
This protocol provides a general method for assessing the COX-2 inhibitory activity of the synthesized indolizine analogues.
Workflow for COX-2 Inhibition Assay
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test indolizine compounds, a reference inhibitor (e.g., Celecoxib), and a vehicle control (e.g., DMSO) in a suitable buffer.
-
Enzyme and Substrate Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer. Prepare a solution of arachidonic acid (the substrate) in ethanol.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The bioisosteric replacement of indole with indolizine represents a compelling and underexplored strategy in drug design. While not a universal panacea, the distinct physicochemical properties of the indolizine nucleus can offer advantages in modulating a compound's basicity, polarity, and hydrogen bonding capabilities. The case of COX-2 inhibitors demonstrates that this replacement can maintain or even enhance biological activity, while the example of microtubule destabilizers serves as a crucial reminder of the nuanced and often unpredictable nature of structure-activity relationships.
For researchers and drug development professionals, the indolizine scaffold presents a fertile ground for innovation. As our understanding of the subtle interplay between molecular structure and biological function deepens, the strategic deployment of the indole-to-indolizine bioisosteric switch will undoubtedly continue to be a valuable tool in the quest for novel and improved therapeutics.
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A Comparative Guide to the Synthetic Routes of Functionalized Indolizines
Introduction: The Enduring Appeal of the Indolizine Core
The indolizine scaffold, a fused aromatic heterocycle featuring a bridgehead nitrogen atom, stands as a privileged structure in chemical science.[1] This unique 10-π electron system is not merely an isomer of indole but a distinct motif found at the core of numerous natural alkaloids and synthetic compounds.[1][2] These molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them highly attractive targets in drug discovery and medicinal chemistry.[2][3][4][5][6] Furthermore, their distinct photophysical characteristics have opened doors for applications in materials science.[3]
The sustained interest in this scaffold has driven over a century of synthetic innovation.[1] The development of efficient, versatile, and scalable routes to construct and functionalize the indolizine ring system remains a significant objective for organic chemists. This guide provides a comparative analysis of the most prominent synthetic strategies, moving from foundational classical reactions to highly efficient modern catalytic systems. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers in selecting and implementing the optimal strategy for their specific synthetic goals.
An Overview of Major Synthetic Paradigms
The synthesis of the indolizine core can be broadly classified into three major categories: classical condensation reactions, cycloaddition strategies, and modern transition-metal-catalyzed cyclizations.[7][8] Each paradigm offers a unique set of advantages concerning substrate scope, functional group tolerance, and operational simplicity. The choice of strategy is therefore a critical decision dictated by the desired substitution pattern and the chemical complexity of the target molecule.[7]
Caption: High-level comparison of major synthetic paradigms for indolizine synthesis.
Classical Approach: The Tschitschibabin (Chichibabin) Reaction
First reported by Aleksei Chichibabin, this method remains one of the most direct and efficient classical routes to indolizines.[1] The reaction's enduring utility lies in its operational simplicity and the use of readily accessible starting materials.[4][9]
Causality and Mechanism
The Tschitschibabin reaction is a base-mediated intramolecular condensation.[4] The process is initiated by the SN2 reaction between a pyridine derivative and an α-halocarbonyl compound to form a stable N-alkylpyridinium salt.[1][9] The crucial step involves the addition of a mild base (e.g., sodium bicarbonate, potassium carbonate), which deprotonates the α-carbon of the carbonyl substituent, generating a pyridinium ylide intermediate. This ylide is a 1,5-dipole that undergoes a rapid intramolecular cyclization via an aldol-type condensation, followed by dehydration to furnish the final aromatic indolizine ring system.[1][9]
Caption: Mechanism of the Tschitschibabin reaction for indolizine synthesis.[9]
Experimental Protocol: Synthesis of 2-Phenylindolizine
This protocol is a representative example of the Tschitschibabin reaction.[1]
Part A: Synthesis of N-Phenacylpyridinium Bromide
-
Dissolve pyridine (1.0 eq) in acetone (10 mL per mmol of pyridine) in a round-bottom flask at room temperature.
-
Add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in acetone dropwise with constant stirring.
-
Stir the resulting mixture at room temperature for 12-18 hours. A white precipitate will form.
-
Collect the precipitated pyridinium salt by vacuum filtration, wash sequentially with cold acetone and diethyl ether, and dry under vacuum. This product is typically used directly in the next step.[1]
Part B: Cyclization to 2-Phenylindolizine
-
Suspend the N-phenacylpyridinium bromide (1.0 eq) from Part A in ethanol (15 mL per mmol).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure 2-phenylindolizine.[1]
Cycloaddition Approach: The 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is arguably the most powerful and widely utilized modern strategy for constructing the indolizine core.[1][10] Its prominence stems from its remarkable versatility, high atom economy, and the ability to assemble complex structures in a single, convergent step.[10]
Causality and Mechanism
This reaction involves the [3+2] cycloaddition between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, typically an electron-deficient alkyne or alkene.[5][10] The pyridinium ylide is generated in situ from a corresponding pyridinium salt using a base. The reaction proceeds through a concerted mechanism where the 4π-electron system of the ylide reacts with the 2π-electron system of the dipolarophile.[10] This forms a five-membered ring intermediate which, depending on the substrates and conditions, may undergo subsequent oxidation or elimination to yield the aromatic indolizine. The regioselectivity is a key feature and can often be controlled by the electronic and steric properties of the substituents on both reacting partners.[5][10]
Caption: General mechanism for 1,3-dipolar cycloaddition synthesis of indolizines.[10]
Experimental Protocol: One-Pot Synthesis of Dimethyl 2-phenylindolizine-1,3-dicarboxylate
This one-pot procedure exemplifies the efficiency of the 1,3-dipolar cycloaddition route.[1]
-
In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 eq) in N,N-dimethylformamide (DMF) (10 mL per mmol).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The mixture will typically develop a deep color, indicating the formation of the pyridinium ylide.
-
While stirring at room temperature, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 8-12 hours or until TLC analysis indicates the consumption of the starting materials.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the target indolizine.[1]
Modern Catalytic Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indolizine synthesis, providing access to complex and highly functionalized derivatives with exceptional efficiency and selectivity.[7][11] Catalysts based on palladium, copper, gold, and rhodium are frequently employed to forge new C-C and C-N bonds through novel reaction cascades.[3][11][12][13]
Causality and Key Strategies
-
Copper-Catalyzed Cycloisomerizations: These reactions often involve the cyclization of appropriately substituted propargylic pyridines.[3] Copper catalysts, being relatively inexpensive and efficient, can activate the alkyne moiety, facilitating an intramolecular cyclization under mild conditions to form the indolizine core.[3][14] This approach is particularly effective for synthesizing C-1 oxygenated indolizines.[3]
-
Palladium-Catalyzed Domino Reactions: Palladium catalysis enables powerful multicomponent reactions where several bonds are formed in a single operation.[7] A common strategy involves the oxidative addition of a palladium(0) catalyst to a 2-halopyridine, followed by a cascade of reactions such as CO insertion, coupling with other components (like imines or alkynes), and a final reductive elimination to release the indolizine product and regenerate the catalyst.[7][12]
-
Oxidative Cross-Coupling/Cyclization: These methods, often mediated by copper or other metals, can construct the indolizine ring from simple precursors like 2-(pyridin-2-yl)acetate derivatives and alkenes or alkynes.[15] The mechanism can involve a radical pathway initiated by single-electron oxidation.[15]
Experimental Protocol: Palladium-Catalyzed Carbonylative Annulation
This protocol is representative of a modern domino reaction for indolizine synthesis.[7]
Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and Schlenk techniques or a glovebox.
-
In a glovebox, charge a pressure-rated reaction vessel with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and the 2-bromopyridine substrate (1.0 eq).
-
Add anhydrous toluene (or dioxane) to the vessel, followed by the imine (1.2 eq) and triethylamine (2.0 eq).
-
Seal the vessel, remove it from the glovebox, and carefully purge with carbon monoxide (CO) gas, then pressurize the vessel (typically 1-5 atm of CO).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO pressure in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the functionalized indolizine.[7]
Quantitative Comparison of Synthetic Routes
The selection of a synthetic route is often guided by performance metrics. The following table summarizes typical data for the discussed methodologies, sourced from representative literature examples. Actual results will vary based on specific substrates and optimized conditions.
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages |
| Tschitschibabin | Pyridine, α-Halo Ketone, Base | 40-75% | 4-18 | 80-100 | Simplicity, readily available starting materials[1][9] |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Alkyne/Alkene, Base | 60-95% | 8-24 | 25-110 | High versatility, atom economy, mild conditions[1][5][10][16] |
| Cu-Catalyzed Cycloisomerization | Propargylic Pyridine, Cu(I) salt | 70-98% | 1-12 | 25-70 | Mild conditions, high efficiency, good for C-1 functionalization[3] |
| Pd-Catalyzed Domino Reaction | 2-Bromopyridine, Imine, Alkyne, CO, Pd-catalyst | 55-90% | 12-48 | 80-110 | Rapid complexity generation, multicomponent approach[7] |
| Metal-Free Cascade | 2-Pyridylacetate, Bromonitroolefin, Base | 75-99% | 1-4 | 25-80 | Avoids transition metals, excellent yields, fast[17][18][19] |
Conclusion: A Strategic Approach to Indolizine Synthesis
The synthesis of functionalized indolizines is supported by a rich and diverse portfolio of chemical reactions. The optimal choice is intrinsically linked to the specific goals of the research program.
-
Classical methods , like the Tschitschibabin reaction , offer a reliable and straightforward entry point for simpler indolizine derivatives, particularly when cost and readily available starting materials are primary considerations.[7]
-
The 1,3-dipolar cycloaddition stands as the preeminent strategy for its unparalleled versatility and efficiency in generating a wide array of substituted indolizines under generally mild conditions.[1][7][10] It is the workhorse for library synthesis and complex target-oriented projects.
-
Modern transition-metal-catalyzed reactions provide the most powerful tools for constructing highly complex and novel indolizine architectures, often through elegant domino sequences that build molecular complexity with remarkable speed.[7] These methods are ideal for accessing substitution patterns that are difficult to achieve through other means.
As the fields of drug discovery and materials science continue to evolve, the demand for novel indolizine structures will undoubtedly grow. Future developments will likely focus on enhancing the sustainability of these syntheses, exploring novel catalytic systems, and developing asymmetric variants to access chiral indolizine scaffolds with high enantiomeric purity.
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Safety Operating Guide
3-Ethylindolizine-1-carboxylic acid proper disposal procedures
As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I emphasize that operational safety and environmental stewardship are just as critical as synthetic yield.
3-Ethylindolizine-1-carboxylic acid is a highly valuable intermediate, frequently utilized in the synthesis of 1 and related neuroactive compounds[1]. However, its electron-rich indolizine core and carboxylic acid moiety dictate highly specific handling and disposal logistics. Because this compound contains a nitrogen heterocycle, aqueous drain disposal is strictly prohibited. Standard municipal water treatment systems cannot efficiently degrade these aromatic heterocycles, leading to recalcitrance and potential aquatic toxicity. Therefore, 2 is the only acceptable disposal route, ensuring complete oxidation of the nitrogen into N₂ gas and preventing harmful NOₓ emissions[2].
Below is the comprehensive, step-by-step operational guide for the safe handling, accumulation, and final disposal of 3-Ethylindolizine-1-carboxylic acid.
Physicochemical Properties & Hazard Assessment
Before initiating any disposal protocol, it is mandatory to review the compound's 3 to understand its phase behavior and reactivity[3].
| Property | Value | Operational Implication |
| Chemical Name | 3-Ethylindolizine-1-carboxylic acid | Target compound for targeted waste segregation. |
| CAS Number | 120221-65-0 | Essential identifier for EPA/RCRA labeling and logging. |
| Molecular Formula | C₁₁H₁₁NO₂ | Indicates nitrogen content; strictly requires incineration. |
| Molecular Weight | 189.21 g/mol | Used for stoichiometric neutralization calculations during spills. |
| Waste Classification | Non-halogenated organic acid | Must be isolated from halogenated waste streams to prevent toxic byproducts. |
| Incompatibilities | Strong oxidizers, strong bases | High risk of exothermic reaction; physically isolate in storage. |
Disposal Logistics Workflow
The following diagram illustrates the logical progression of waste management for this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Workflow for the segregation, accumulation, and disposal of indolizine-based organic acids.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Routine Laboratory Waste Segregation and Storage
Causality: Indolizine derivatives are electron-rich and can react exothermically with strong oxidizers. Strict segregation prevents spontaneous in-container reactions, while proper Satellite Accumulation Area (SAA) management prevents regulatory fines and environmental release.
-
Container Selection: Collect solid waste, contaminated filter paper, and empty vials in a compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual carboxylic acid can cause slow corrosion over time.
-
Segregation: Ensure the waste stream is strictly designated for "Non-Halogenated Organic Solids." Never mix this waste with halogenated solvents, heavy metals, or strong oxidizing agents.
-
Volume Management: Fill the waste container to no more than 4 to allow for potential vapor expansion and to prevent overflow during transport[4].
-
SAA Storage: Place the container in a designated SAA under the direct supervision of laboratory personnel. The container must remain 5 unless actively adding waste[5].
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "3-Ethylindolizine-1-carboxylic acid" and include the relevant hazard codes.
-
Self-Validating System Check: Inspect the SAA weekly. The protocol is successfully validated if the container is unpressurized, the secondary containment tray is completely dry, and the accumulation start date on the RCRA label is within the 90-day regulatory limit.
Protocol B: Spill Response and Surface Decontamination
Causality: As an organic acid, 3-ethylindolizine-1-carboxylic acid is relatively insoluble in neutral water but becomes highly soluble when deprotonated. Using a mild base during cleanup ensures complete dissolution and removal from laboratory surfaces without generating hazardous fumes or degrading the benchtop.
-
PPE Donning: Immediately equip nitrile gloves, safety goggles, and a lab coat. If the spill involves aerosolized powder, utilize an N95 or P100 particulate respirator.
-
Containment: For dry powder spills, carefully cover the area with damp paper towels to suppress dust generation. Do not dry-sweep. For solution spills, encircle and cover the liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth).
-
Neutralization & Collection: Prepare a 5% w/v sodium bicarbonate (NaHCO₃) aqueous solution. Gently apply this mild alkaline solution to the affected area to deprotonate and solubilize the residual acid. Wipe the area thoroughly from the outside in.
-
Waste Consolidation: Place all contaminated towels, absorbent materials, and gloves into a heavy-duty hazardous waste bag. Seal and label it for incineration.
-
Self-Validating System Check: After the final wipe-down with deionized water, press a moistened pH indicator strip against the cleaned surface. A neutral reading (pH 6.5–7.5) validates that all residual organic acid has been successfully neutralized and removed.
References
- BLD Pharm.Product Name: 3-Ethylindolizine-1-carboxylic acid (CAS 120221-65-0). BLD Pharm.
- National Research Council (US) Committee.
- Google Patents.EP0504679A1 - New imidazopyridines as serotonergic 5-HT3 antagonists. Google.
- GAIACA.How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- US Environmental Protection Agency (EPA).
Sources
- 1. EP0504679A1 - New imidazopyridines as serotonergic 5-HT3 antagonists - Google Patents [patents.google.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 120221-65-0|3-Ethylindolizine-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
